Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C38H58N10O12 |
|---|---|
Poids moléculaire |
846.9 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-N-[(2S)-4-amino-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58)/t23-,24-,25-,26-,27-,30-,31-/m0/s1 |
Clé InChI |
XYZIULLGTDZPIP-FPDJDMDVSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)C |
SMILES canonique |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 as a Substrate for HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, also denoted as Ac-SQNYPVV-NH2, is a synthetic heptapeptide (B1575542) that serves as a crucial tool in the study of Human Immunodeficiency Virus Type 1 (HIV-1) protease. This enzyme is a critical target for antiretroviral therapy, as it is essential for the maturation of the virus. This document provides a comprehensive overview of the function of this compound, its kinetic parameters, and detailed protocols for its use in HIV-1 protease assays.
Core Function: A Substrate for HIV-1 Protease
The primary and well-documented function of this compound is to act as a specific substrate for the HIV-1 protease, a retroviral aspartyl protease.[1][2][3][4] In the viral life cycle, HIV-1 protease cleaves newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins. The sequence of this compound mimics a natural cleavage site within these polyproteins.
The cleavage of this peptide by HIV-1 protease occurs specifically between the tyrosine (Tyr) and proline (Pro) residues. This enzymatic action is central to its application in research and drug development, primarily in assays designed to quantify the activity and inhibition of HIV-1 protease.[1][2]
Quantitative Data
The enzymatic interaction between this compound and HIV-1 protease has been characterized by specific kinetic parameters. This data is essential for comparative studies of protease activity and inhibitor efficacy.
| Parameter | Value | Enzyme |
| Michaelis Constant (KM) | 5.5 mM | HIV-1 Protease |
| Catalytic Constant (kcat) | 54 s-1 | HIV-1 Protease |
Table 1: Kinetic Parameters for the Cleavage of this compound by HIV-1 Protease.[4]
Signaling Pathway: Enzymatic Cleavage by HIV-1 Protease
The interaction between this compound and HIV-1 protease is not a signaling pathway in the traditional sense but rather a direct enzymatic reaction. The following diagram illustrates the cleavage process.
Experimental Protocols
The following is a generalized yet detailed protocol for a typical HIV-1 protease activity assay using this compound. This protocol is a synthesis of common methodologies and may require optimization for specific experimental conditions.
Objective
To determine the enzymatic activity of HIV-1 protease by measuring the cleavage of the substrate this compound.
Materials
-
Recombinant HIV-1 Protease
-
This compound (Substrate)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1% PEG-8000, 1 M NaCl, 1 mM EDTA, 1 mM DTT)
-
Quenching Solution (e.g., 10% Acetic Acid)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mobile Phase A (e.g., 0.1% Trifluoroacetic Acid (TFA) in water)
-
Mobile Phase B (e.g., 0.1% TFA in acetonitrile)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
Experimental Workflow
References
An In-depth Technical Guide to the HIV-1 Protease Substrate: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational cleavage of Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions, making the HIV-1 protease a prime target for antiretroviral therapy. The development of potent and specific protease inhibitors has been a cornerstone of highly active antiretroviral therapy (HAART).
Central to the research and development of these inhibitors is the use of synthetic peptide substrates that mimic the natural cleavage sites of the viral polyproteins. One such key substrate is the heptapeptide (B1575542) Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2). This peptide corresponds to the p17/p24 cleavage site in the Gag polyprotein. Its defined sequence and susceptibility to cleavage by HIV-1 protease make it an invaluable tool for in vitro enzyme characterization, inhibitor screening, and kinetic analysis.
This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and experimental application of this compound. It is intended to serve as a detailed resource for researchers in the fields of virology, enzymology, and medicinal chemistry.
Biochemical Properties and Kinetic Data
The heptapeptide this compound serves as a reliable substrate for determining the kinetic parameters of HIV-1 protease activity. The cleavage of the peptide occurs at the Tyrosine-Proline scissile bond.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with this substrate.
| Parameter | Value | Notes |
| Molecular Formula | C₃₈H₅₈N₁₀O₁₂ | |
| Molecular Weight | 846.93 g/mol | |
| Sequence (3-letter) | This compound | The N-terminus is acetylated and the C-terminus is amidated to prevent exopeptidase activity and mimic the peptide bond. |
| Sequence (1-letter) | Ac-SQNYPVV-NH2 |
Table 1: Physicochemical Properties of this compound
| Kinetic Parameter | Reported Value | Reference |
| K_m_ | 5.5 mM | |
| k_cat | 54 s⁻¹ | [1] |
Table 2: Kinetic Parameters for the Cleavage of this compound by HIV-1 Protease
| Inhibitor | Representative K_i_ (nM) | Notes |
| Lopinavir | 0.015 - 1.6 | Ki values are highly dependent on the specific substrate and assay conditions. These are representative values from various studies. |
| Ritonavir | 0.015 - 1.5 | Often used as a pharmacokinetic booster for other protease inhibitors. |
| Saquinavir | 0.12 - 5.0 | One of the first-generation HIV-1 protease inhibitors. |
Table 3: Representative Inhibition Constants (K_i_) of Common HIV-1 Protease Inhibitors (Note: These values are illustrative and may not have been determined using Ac-SQNYPVV-NH2 specifically, but with similar substrates).
Experimental Protocols
Synthesis of this compound via Fmoc-SPPS
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-amino acids with side-chain protection: Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% (v/v) piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Acetylation reagent: Acetic anhydride (B1165640), DIPEA in DMF
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Valine):
-
Pre-activate Fmoc-Val-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the amino acid solution.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat the Fmoc deprotection and coupling steps for the subsequent amino acids in the sequence: Val, Pro, Tyr(tBu), Asn(Trt), Gln(Trt), and Ser(tBu).
-
N-terminal Acetylation: After the final Fmoc deprotection of Serine, treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 1 hour.
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the peptide pellet with cold ether.
-
Drying: Dry the crude peptide under vacuum.
Purification by Reverse-Phase HPLC
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phases:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile (B52724)
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of acetonitrile if necessary to aid solubility.
-
Purification Gradient:
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject the dissolved crude peptide.
-
Apply a linear gradient from 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution at 220 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using an analytical C18 column with a faster gradient.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Characterization of the Synthetic Peptide
Mass Spectrometry:
-
Confirm the molecular weight of the purified peptide using MALDI-TOF or ESI-MS. The expected monoisotopic mass should be observed.
Amino Acid Analysis:
-
Perform amino acid analysis to confirm the amino acid composition and quantify the peptide.
HIV-1 Protease Activity Assay (HPLC-based)
This protocol describes a method to determine the kinetic parameters of HIV-1 protease by monitoring the cleavage of Ac-SQNYPVV-NH2 using HPLC.
Materials:
-
Recombinant HIV-1 protease
-
This compound substrate stock solution (in DMSO or assay buffer)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
Quenching Solution: 10% Acetic Acid
-
Analytical HPLC system with a C18 column
Procedure:
-
Reaction Setup:
-
Prepare a series of substrate dilutions in assay buffer to achieve a range of final concentrations (e.g., 0.1 to 10 times the expected K_m_).
-
In a temperature-controlled microplate or microcentrifuge tubes, pre-incubate the substrate dilutions at 37°C.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a fixed, known concentration of HIV-1 protease to each substrate dilution. The final enzyme concentration should be in the nanomolar range and chosen to ensure linear product formation over the desired time course.
-
Incubate the reactions at 37°C.
-
-
Time-Point Quenching: At specific time points (e.g., 0, 5, 10, 15, 20 minutes), withdraw an aliquot from each reaction and immediately quench it by adding it to the quenching solution.
-
HPLC Analysis:
-
Inject the quenched samples onto the analytical C18 column.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA) to separate the substrate from the cleavage products (Ac-SQNY and PVV-NH2).
-
Monitor the elution at 220 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the substrate and one of the products.
-
Generate a standard curve for the product peptide to convert peak area to molar concentration.
-
For each substrate concentration, plot the product concentration against time to determine the initial velocity (v₀).
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m_ and V_max_.
-
Calculate k_cat_ from V_max_ and the enzyme concentration.
-
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and use of Ac-SQNYPVV-NH2 in HIV-1 protease assays.
Caption: Logical workflow for determining the Ki of an HIV-1 protease inhibitor.
References
The Discovery and History of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A Key Substrate in HIV-1 Protease Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthetic heptapeptide (B1575542), Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, has played a pivotal role in the scientific struggle against the human immunodeficiency virus (HIV). Its design and synthesis in the late 1980s were instrumental in the characterization of the HIV-1 protease, an enzyme essential for viral maturation and replication. This technical guide delves into the discovery, history, and biochemical applications of this crucial research tool. We will explore its rational design, based on the natural cleavage sites of the viral Gag polyprotein, and detail the experimental protocols for its synthesis and use in enzymatic assays. Furthermore, this guide presents key quantitative data regarding its interaction with HIV-1 protease and illustrates the underlying biochemical pathways.
Introduction: The Dawn of HIV Protease Research
The emergence of the acquired immunodeficiency syndrome (AIDS) in the 1980s spurred an intense global research effort to understand and combat its causative agent, the human immunodeficiency virus (HIV). A critical breakthrough in this endeavor was the identification and characterization of the HIV-1 protease, an aspartic protease responsible for cleaving newly synthesized viral polyproteins into their functional protein components. This proteolytic processing is an essential step in the viral life cycle, making the protease a prime target for therapeutic intervention.
To study the activity of this enzyme and to screen for potential inhibitors, researchers required well-defined, reliable substrates. This need led to the rational design and synthesis of peptide sequences that mimic the natural cleavage sites within the HIV-1 Gag and Gag-Pol polyproteins. Among these, the acetylated and amidated heptapeptide, this compound, emerged as a widely used substrate.
Discovery and Rational Design
The sequence of this compound was not arbitrary. It was meticulously designed to replicate the p17/p24 cleavage site within the HIV-1 Gag polyprotein. The Gag polyprotein is a precursor molecule that is cleaved by HIV-1 protease to yield several structural proteins, including the matrix protein (p17) and the capsid protein (p24). The cleavage between these two proteins is a crucial step in the formation of a mature and infectious virion.
In a seminal 1989 paper, Moore et al. reported that oligopeptides containing the consensus retroviral protease cleavage sequence Ser/Thr-X-Y-Tyr/Phe-Pro are effective substrates for the purified recombinant HIV-1 protease.[1] Their work established that a heptapeptide spanning the P4 to P3' residues (using the Schechter and Berger nomenclature) is the minimal sequence that serves as a good substrate.[1] The peptide this compound fits this model perfectly, with the Tyr-Pro bond representing the scissile bond that is cleaved by the protease.
The N-terminal acetylation and C-terminal amidation of the peptide serve to neutralize the terminal charges, making the synthetic peptide more representative of an internal peptide bond within a larger protein. This modification prevents unwanted interactions and ensures that the observed enzymatic activity is specific to the internal sequence.
Quantitative Data
The interaction between this compound and HIV-1 protease has been quantitatively characterized, providing essential parameters for enzymatic studies and inhibitor screening.
| Parameter | Value | Enzyme | Reference |
| Michaelis Constant (Km) | 2.1 mM | HIV-1 Protease | [1] |
Table 1: Kinetic parameter for the cleavage of this compound by HIV-1 Protease.
Experimental Protocols
Synthesis of this compound
The synthesis of this heptapeptide is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Principle: The peptide is assembled step-wise on a solid support (resin), starting from the C-terminal amino acid. The N-terminus of each incoming amino acid is temporarily protected by an Fmoc group, which is removed before the coupling of the next amino acid. Side-chain functional groups of the amino acids are protected with acid-labile groups.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Acetic anhydride (B1165640) for N-terminal acetylation
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water
-
Solvents: DMF, Dichloromethane (DCM), Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling:
-
Deprotect the resin using 20% piperidine in DMF.
-
Wash the resin with DMF.
-
Couple Fmoc-Val-OH using HBTU and DIPEA in DMF.
-
Wash the resin with DMF.
-
-
Chain Elongation (Cycles for each subsequent amino acid):
-
Deprotection: Remove the Fmoc group with 20% piperidine in DMF.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling: Activate the next Fmoc-protected amino acid (Fmoc-Val-OH, Fmoc-Pro-OH, etc.) with HBTU and DIPEA and couple it to the growing peptide chain.
-
Washing: Wash the resin with DMF.
-
-
N-terminal Acetylation:
-
After the final coupling (Fmoc-Ser(tBu)-OH), deprotect the N-terminus.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF to acetylate the N-terminal serine.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
HIV-1 Protease Activity Assay
The cleavage of this compound by HIV-1 protease can be monitored using RP-HPLC.
Principle: The enzymatic reaction is initiated by adding the protease to a solution of the peptide substrate. The reaction is stopped at various time points, and the reaction mixture is analyzed by RP-HPLC. The substrate and its two cleavage products (Ac-Ser-Gln-Asn-Tyr-NH2 and Pro-Val-Val-NH2) will have different retention times, allowing for their separation and quantification. The rate of product formation is used to determine the enzyme's activity.
Materials:
-
Purified recombinant HIV-1 protease
-
This compound substrate
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT)
-
Quenching solution (e.g., 10% trifluoroacetic acid)
-
RP-HPLC system with a C18 column
-
Mobile phase for HPLC (e.g., a gradient of acetonitrile (B52724) in water with 0.1% TFA)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the substrate dissolved in the assay buffer at a known concentration.
-
Enzyme Addition: Initiate the reaction by adding a small volume of a stock solution of HIV-1 protease to the reaction mixture.
-
Incubation: Incubate the reaction at a constant temperature (e.g., 37°C).
-
Time Points: At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately stop the reaction in each aliquot by adding the quenching solution.
-
HPLC Analysis:
-
Inject the quenched samples into the RP-HPLC system.
-
Separate the substrate and products using a suitable gradient of the mobile phase.
-
Monitor the elution profile by detecting the absorbance at a specific wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the substrate and/or one of the products at each time point.
-
Plot the concentration of the product formed against time to determine the initial reaction velocity.
-
For kinetic parameter determination (Km), perform the assay at various substrate concentrations and analyze the data using Michaelis-Menten kinetics.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes described in this guide.
Conclusion
The development of this compound was a landmark achievement in the early days of HIV research. As a stable, reliable, and specific substrate, it empowered scientists to elucidate the enzymatic mechanism of HIV-1 protease and to develop high-throughput screening assays for potential inhibitors. The knowledge gained from studies utilizing this peptide and its analogs directly contributed to the successful development of protease inhibitors, a class of antiretroviral drugs that have transformed the treatment of AIDS. This technical guide provides a comprehensive overview of this historically significant peptide, offering both the foundational knowledge and the practical details necessary for its continued use in research and drug development.
References
Technical Guide: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (CAS No. 121822-32-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive technical overview of the synthetic peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, identified by CAS number 121822-32-0. This heptapeptide, also known by its single-letter code Ac-SQNYPVV-NH2, is a well-characterized substrate for the Human Immunodeficiency Virus type 1 (HIV-1) protease. Its specific cleavage between the tyrosine and proline residues makes it an invaluable tool in the research and development of antiretroviral therapies. This guide will detail its physicochemical properties, provide in-depth experimental protocols for its synthesis and use in enzymatic assays, and illustrate key processes through diagrams.
Physicochemical and Biological Properties
This compound is a synthetic peptide that serves as a specific substrate for HIV-1 protease, a key enzyme in the viral life cycle. The enzyme-catalyzed hydrolysis of the Tyr-Pro bond is a critical step in the maturation of the virus, and this peptide mimics a natural cleavage site within the viral Gag-Pol polyprotein.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| CAS Number | 121822-32-0 | [1][2] |
| Molecular Formula | C₃₈H₅₈N₁₀O₁₂ | [3] |
| Molecular Weight | 846.93 g/mol | [3] |
| Sequence (3-Letter) | This compound | |
| Sequence (1-Letter) | Ac-SQNYPVV-NH2 | [3] |
| Biological Target | HIV-1 Protease | [3] |
| Kinetic Parameters | ||
| KM | 5.5 mM | |
| kcat | 54 s-1 | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | ≥95% | |
| Solubility | Soluble in water and DMSO |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, characterization, and use of this compound in a typical HIV-1 protease activity assay.
Solid-Phase Peptide Synthesis (SPPS) Protocol
The synthesis of this compound is most effectively achieved using Fmoc-based solid-phase peptide synthesis (SPPS).
3.1.1 Materials and Reagents
-
Rink Amide resin (e.g., Rink Amide AM resin, 100-200 mesh)
-
Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Acetylation reagent: Acetic anhydride (B1165640), DIPEA in DMF
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)
-
Washing solvents: DMF, DCM, Methanol
3.1.2 Synthesis Procedure
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling (Valine):
-
Deprotect the resin by treating with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF.
-
In a separate vessel, pre-activate Fmoc-Val-OH (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (Val, Pro, Tyr, Asn, Gln, Ser):
-
Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the sequence (Val, Pro, Tyr(tBu), Asn(Trt), Gln(Trt), Ser(tBu)).
-
Note on Asn and Gln Coupling: The use of Trityl (Trt) side-chain protection for Asparagine and Glutamine is crucial to prevent dehydration of the side-chain amide to a nitrile during activation, which is a common side reaction.[4][5]
-
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of the N-terminal Serine, wash the resin with DMF.
-
Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
-
Wash the resin with DMF, DCM, and Methanol, then dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Peptide Purification and Characterization
3.2.1 Purification by Reverse-Phase HPLC (RP-HPLC)
-
Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient of Mobile Phase B (e.g., 5-60% over 30 minutes) at a flow rate of 4-5 mL/min.
-
Detection: UV absorbance at 220 nm.
-
Procedure: Dissolve the crude peptide in a minimal amount of Mobile Phase A and inject it onto the column. Collect fractions corresponding to the major peak. Lyophilize the pure fractions to obtain the final product as a white fluffy powder.
3.2.2 Characterization by Mass Spectrometry
-
Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
-
Procedure: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% formic acid). Infuse the solution into the mass spectrometer.
-
Expected Mass: The theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 847.44 Da.
HIV-1 Protease Activity Assay Protocol
This protocol describes a generic endpoint assay using HPLC to detect the cleavage of Ac-SQNYPVV-NH2.
3.3.1 Materials and Reagents
-
Recombinant HIV-1 Protease
-
This compound (Substrate)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
Test compounds (potential inhibitors) dissolved in DMSO
3.3.2 Assay Procedure
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Assay Buffer
-
A final concentration of 50-100 µM of the peptide substrate.
-
Test compound or DMSO (for control).
-
-
Enzyme Initiation: Initiate the reaction by adding recombinant HIV-1 protease to a final concentration of 10-50 nM.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Quenching: Stop the reaction by adding an equal volume of 10% TFA.
-
Analysis by RP-HPLC:
-
Analyze the quenched reaction mixture by RP-HPLC using a C18 analytical column.
-
Use a suitable gradient of acetonitrile in water with 0.1% TFA to separate the uncleaved substrate from the two cleavage products (Ac-Ser-Gln-Asn-Tyr-OH and H-Pro-Val-Val-NH2).
-
Monitor the elution profile at 220 nm.
-
-
Data Analysis: Quantify the peak areas of the substrate and one of the products. Calculate the percentage of substrate cleavage. For inhibitor screening, calculate the percent inhibition relative to the DMSO control.
Mandatory Visualizations
Signaling Pathway: Enzymatic Cleavage
The following diagram illustrates the cleavage of this compound by HIV-1 Protease.
Experimental Workflow
The following diagram outlines the complete workflow from peptide synthesis to its use in an enzymatic assay.
Conclusion
This compound is a critical reagent for the study of HIV-1 protease and the development of its inhibitors. The detailed protocols and data presented in this guide are intended to facilitate its synthesis, characterization, and application in a research setting. Adherence to best practices in peptide synthesis, particularly regarding the protection of asparagine and glutamine side chains, is essential for obtaining high-purity material for reliable and reproducible experimental results.
References
- 1. Solid-phase synthesis of peptides with C-terminal asparagine or glutamine. An effective, mild procedure based on N alpha-fluorenylmethyloxycarbonyl (Fmoc) protection and side-chain anchoring to a tris(alkoxy)benzylamide (PAL) handle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Physical and chemical properties of Ac-SQNYPVV-NH2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the physical and chemical properties of the synthetic peptide Ac-SQNYPVV-NH2. Due to the absence of specific literature for this novel peptide, this guide synthesizes theoretical calculations, estimations based on the constituent amino acids, and standard protocols for peptide synthesis, purification, and characterization. It is intended to serve as a foundational resource for researchers initiating studies with this molecule.
Core Physical and Chemical Properties
The peptide Ac-SQNYPVV-NH2 is a heptapeptide (B1575542) with the sequence Ser-Gln-Asn-Tyr-Pro-Val-Val. The N-terminus is acetylated (Ac), and the C-terminus is amidated (NH2). These modifications are common in synthetic peptides to increase stability by mimicking native protein structures and preventing enzymatic degradation.
Quantitative Data Summary
The following table summarizes the calculated and estimated physicochemical properties of Ac-SQNYPVV-NH2.
| Property | Value | Method of Determination |
| Molecular Formula | C₃₉H₆₁N₁₁O₁₁ | Calculation |
| Average Molecular Weight | 876.0 g/mol | Calculation |
| Monoisotopic Molecular Weight | 875.4556 g/mol | Calculation |
| Amino Acid Sequence | Ser-Gln-Asn-Tyr-Pro-Val-Val | - |
| N-terminal Modification | Acetyl | - |
| C-terminal Modification | Amide | - |
| Estimated Isoelectric Point (pI) | 5.5 - 6.5 | Estimation based on amino acid composition |
| Estimated Solubility | Soluble in water and aqueous buffers. May require sonication. For hydrophobic peptides, organic solvents like DMSO or DMF can be used as a primary solvent.[1] | Estimation based on hydrophilicity of constituent amino acids |
| Purity (Typical) | >95% | RP-HPLC |
Storage and Handling
Proper storage is critical to maintain the integrity of the peptide.
-
Long-term Storage: For optimal stability, lyophilized Ac-SQNYPVV-NH2 should be stored at -20°C or preferably at -80°C in a sealed container with a desiccant.[2][3] Under these conditions, the peptide can be stable for several years.[2]
-
Short-term Storage: Once in solution, it is recommended to make aliquots to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -20°C.[4] Peptide solutions are susceptible to microbial contamination; therefore, sterile buffers should be used.[3]
-
Handling: Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation, as peptides are often hygroscopic.[2][4]
Experimental Protocols
The following sections detail standard methodologies for the synthesis, purification, and characterization of Ac-SQNYPVV-NH2.
Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the standard method for producing synthetic peptides.[5][6] The Fmoc/tBu strategy is widely used.[6][7]
Protocol:
-
Resin Selection and Loading: A Rink amide resin is suitable for the synthesis of a C-terminally amidated peptide.[8] The first amino acid (Fmoc-Val-OH) is coupled to the resin.
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).[8]
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide chain.[5] This cycle of deprotection and coupling is repeated for each amino acid in the sequence (Val, Pro, Tyr, Asn, Gln, Ser).
-
N-terminal Acetylation: After the final amino acid has been coupled and deprotected, the N-terminus is acetylated using acetic anhydride.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]
-
Precipitation and Lyophilization: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and then lyophilized to obtain a crude peptide powder.
Figure 1. General workflow for the solid-phase peptide synthesis of Ac-SQNYPVV-NH2.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the standard method for the purification of synthetic peptides.[9][10]
Protocol:
-
Column: A C18 stationary phase is commonly used for peptide purification.[10]
-
Mobile Phases:
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: The crude peptide is dissolved in a minimal amount of Mobile Phase A and injected onto the column. A linear gradient of increasing Mobile Phase B is used to elute the peptide. The separation is based on the hydrophobicity of the peptide and its impurities.
-
Fraction Collection: Fractions are collected and analyzed for purity.
-
Lyophilization: Pure fractions are pooled and lyophilized to obtain the final purified peptide.
Characterization: Mass Spectrometry and HPLC
The identity and purity of the final peptide product are confirmed using mass spectrometry and analytical RP-HPLC.[11][12]
-
Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the peptide.[13][14] The observed mass should match the calculated theoretical mass.
-
Analytical RP-HPLC: The purity of the final peptide is assessed by analytical RP-HPLC using a similar method as for purification but on an analytical scale.[15] The peptide should ideally appear as a single sharp peak.
Hypothetical Biological Activity and Signaling Pathway
While the specific biological activity of Ac-SQNYPVV-NH2 is unknown, synthetic peptides are often designed as inhibitors or modulators of protein-protein interactions or enzyme activity. For illustrative purposes, a hypothetical signaling pathway is presented where Ac-SQNYPVV-NH2 acts as an inhibitor of a kinase.
Disclaimer: The following diagram represents a hypothetical mechanism of action and is for illustrative purposes only.
Figure 2. Hypothetical signaling pathway showing Ac-SQNYPVV-NH2 as a Kinase B inhibitor.
This guide provides a foundational understanding of the peptide Ac-SQNYPVV-NH2 based on theoretical calculations and established methodologies. Experimental validation of these properties is essential for any research application.
References
- 1. 合成肽的处理和储存实验方案 [sigmaaldrich.com]
- 2. lifetein.com [lifetein.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Handling and Storage of Synthetic Peptides NovoPro [novoprolabs.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Purification of naturally occurring peptides by reversed-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bachem.com [bachem.com]
- 11. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. hplc.eu [hplc.eu]
A Technical Guide to the Molecular Characteristics of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular formula, weight, and the experimental methodologies used to determine these properties for the synthetic peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2. This peptide, a known substrate for HIV-1 protease, serves as a critical tool in antiviral research and drug development.[1][2]
Molecular Properties
The fundamental characteristics of the peptide are summarized below. These values are derived from its amino acid sequence and terminal modifications (N-terminal acetylation and C-terminal amidation). N-terminal acetylation and C-terminal amidation are common modifications that reduce the overall charge of a peptide and can increase its stability and ability to mimic native proteins.[3]
| Property | Value |
| Sequence | This compound |
| Molecular Formula | C₃₈H₅₈N₁₀O₁₂[2][4] |
| Average Molecular Weight | 846.93 g/mol [1][2] |
| Monoisotopic Mass | 846.4236 Da[4] |
Experimental Determination of Molecular Weight
The precise determination of a peptide's molecular weight is fundamental for its identification and characterization. Mass spectrometry (MS) is the definitive technique for this purpose, offering high accuracy and sensitivity.[5][6]
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions to determine their molecular weight.[5] The two most common soft ionization techniques for peptide analysis are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5][7]
1. Sample Preparation:
-
Solubilization: The peptide is dissolved in a solvent compatible with the chosen ionization method. For ESI, a mixture of water and an organic solvent like acetonitrile (B52724) with 0.1% formic acid is typical.[5]
-
Desalting: It is crucial to remove salts and other contaminants that can interfere with ionization. This is often achieved using reversed-phase chromatography, such as with a C18 ZipTip.[5]
2. Ionization:
-
Electrospray Ionization (ESI): ESI is a soft ionization method that generates gaseous ions from a liquid solution.[5] It is particularly useful for peptides as it often produces multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺), which allows for the analysis of molecules with masses that exceed the mass range of the analyzer.[5][8]
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): In MALDI, the peptide sample is co-crystallized with a matrix. A laser pulse vaporizes the matrix, which carries the peptide into the gas phase as a singly charged ion ([M+H]⁺).[5]
3. Mass Analysis and Detection:
-
The generated ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight, TOF).
-
The detector records the abundance of ions at each m/z value.
4. Data Interpretation:
-
ESI Spectrum: The resulting spectrum shows a series of peaks corresponding to different charge states. The molecular weight can be calculated from this charge state envelope.[5][8]
-
MALDI Spectrum: The spectrum typically shows a single prominent peak for the singly charged ion ([M+H]⁺). The molecular weight is determined by subtracting the mass of a proton (~1.007 Da) from the measured m/z.[5]
Caption: Workflow for peptide molecular weight determination via mass spectrometry.
Experimental Confirmation of Peptide Sequence
While mass spectrometry provides the molecular weight, confirming the amino acid sequence is essential for validating the peptide's identity. Edman degradation is a classic chemical method for this purpose.
Edman degradation is a method for sequencing amino acids in a peptide from the N-terminus.[9] It involves a stepwise removal and identification of one amino acid at a time.
1. Coupling: The N-terminal amino acid of the peptide reacts with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC) derivative.[10][11]
2. Cleavage: Under acidic conditions (using trifluoroacetic acid), the PTC-derivatized N-terminal residue is cleaved from the peptide chain as a thiazolinone derivative, leaving the rest of the peptide intact.[10][11]
3. Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid.[10] This PTH derivative is then identified using chromatography (e.g., HPLC) by comparing its retention time to known standards.[11]
4. Repetitive Cycles: The shortened peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid.[10][12] This process is repeated for up to 30-50 residues.[9]
Caption: The four-step cyclical process of Edman degradation for peptide sequencing.
Application in Research: HIV-1 Protease Assay
This compound is used as a substrate in assays to measure the activity of HIV-1 protease and to screen for potential inhibitors.[1][2]
Caption: Experimental workflow for screening HIV-1 protease inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. PubChemLite - this compound (C38H58N10O12) [pubchemlite.lcsb.uni.lu]
- 5. benchchem.com [benchchem.com]
- 6. What Are the Methods for Measuring Peptide Molecular Weight Distribution | MtoZ Biolabs [mtoz-biolabs.com]
- 7. researchgate.net [researchgate.net]
- 8. msf.ucsf.edu [msf.ucsf.edu]
- 9. Edman degradation - Wikipedia [en.wikipedia.org]
- 10. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 12. Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Ac-SQNYPVV-NH2 in HIV Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Human Immunodeficiency Virus (HIV) continues to be a major global health challenge, necessitating ongoing research into the virus's life cycle and the development of novel therapeutic agents. A critical enzyme in the HIV life cycle is HIV-1 protease, an aspartyl protease responsible for the cleavage of viral Gag and Gag-Pol polyproteins. This cleavage is an essential step in the maturation of infectious virions. Consequently, HIV-1 protease has been a primary target for antiretroviral drug development. The study of this enzyme, including the screening and characterization of inhibitors, relies on the use of specific substrates. This technical guide focuses on the peptide Ac-SQNYPVV-NH2, a synthetic substrate that plays a significant role in HIV research by enabling the detailed study of HIV-1 protease activity.
Ac-SQNYPVV-NH2: A Substrate for HIV-1 Protease
Ac-SQNYPVV-NH2, with the full chemical name Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, is a heptapeptide (B1575542) that serves as a substrate for HIV-1 protease. Its sequence is derived from a natural cleavage site within the HIV polyprotein, making it a relevant tool for studying the enzyme's function. The peptide is acetylated at the N-terminus and amidated at the C-terminus, modifications that mimic the structure of a peptide bond within a larger protein and prevent degradation by exopeptidases.
The primary application of Ac-SQNYPVV-NH2 in HIV research is in enzymatic assays to measure the activity of HIV-1 protease. By acting as a substrate, it allows researchers to quantify the rate of cleavage by the enzyme. This is fundamental for:
-
Characterizing the kinetic properties of HIV-1 protease.
-
Screening for and evaluating the potency of HIV-1 protease inhibitors.
-
Studying the impact of mutations in the protease enzyme on its activity and inhibitor resistance.
Quantitative Data
The interaction between Ac-SQNYPVV-NH2 and HIV-1 protease has been characterized by specific kinetic parameters. These values are crucial for designing and interpreting enzymatic assays.
| Parameter | Value | Description |
| K_M | 5.5 mM | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). It is an inverse measure of the substrate's affinity for the enzyme. |
| k_cat | 54 s⁻¹ | The turnover number, representing the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with the substrate. |
Experimental Protocols
The cleavage of Ac-SQNYPVV-NH2 by HIV-1 protease can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common method for non-labeled peptide substrates.
Generalized HPLC-Based HIV-1 Protease Inhibition Assay Protocol
This protocol describes a general procedure for determining the inhibitory activity of a compound against HIV-1 protease using Ac-SQNYPVV-NH2 as a substrate.
1. Reagent Preparation:
-
Assay Buffer: 50 mM Sodium Acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT. Prepare fresh and keep on ice.
-
HIV-1 Protease Stock Solution: Reconstitute lyophilized recombinant HIV-1 protease in the assay buffer to a desired stock concentration (e.g., 1 µM). Aliquot and store at -80°C.
-
Substrate Stock Solution: Dissolve Ac-SQNYPVV-NH2 in the assay buffer to a stock concentration of 10 mM. Store at -20°C.
-
Inhibitor Stock Solution: Dissolve the test inhibitor in 100% DMSO to a high concentration (e.g., 10 mM).
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in deionized water.
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer. Also, prepare a no-inhibitor control (with DMSO vehicle) and a no-enzyme control.
-
In a microcentrifuge tube or a 96-well plate, add the following in order:
-
Assay Buffer
-
Inhibitor solution (or vehicle)
-
HIV-1 Protease solution (diluted to the final working concentration, e.g., 50 nM)
-
-
Pre-incubate the enzyme-inhibitor mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the Ac-SQNYPVV-NH2 substrate to a final concentration of 200 µM.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of the quenching solution (10% TFA).
3. HPLC Analysis:
-
Analyze the reaction mixtures by reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm.
-
-
The substrate (Ac-SQNYPVV-NH2) and its cleavage products will elute at different retention times.
-
Quantify the peak areas of the substrate and/or one of the cleavage products.
4. Data Analysis:
-
Calculate the percentage of substrate cleavage for each reaction.
-
Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Mandatory Visualizations
HIV Life Cycle and the Role of Protease
Caption: The HIV life cycle, highlighting the critical role of HIV protease in the maturation of new, infectious virions.
Experimental Workflow for HIV-1 Protease Inhibition Assay
Caption: A generalized workflow for an HPLC-based HIV-1 protease inhibition assay using Ac-SQNYPVV-NH2.
A Technical Guide to the Mechanism of Action of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 with HIV-1 Protease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational processing of the Gag and Gag-Pol polyproteins into mature, functional viral proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). Understanding the interaction between HIV-1 protease and its substrates is paramount for the development of effective inhibitors. This technical guide focuses on the peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, a synthetic substrate that mimics a natural cleavage site for HIV-1 protease. It is widely utilized in enzymatic assays to characterize the activity of the protease and to screen for potential inhibitors. This document provides an in-depth overview of its mechanism of action, quantitative kinetic data, and detailed experimental protocols for its use.
Mechanism of Action: Substrate Recognition and Cleavage
This compound acts as a substrate for HIV-1 protease, binding to the active site of the enzyme and being subsequently hydrolyzed. The peptide sequence corresponds to the p17/p24 cleavage site in the HIV-1 Gag polyprotein. The mechanism of action involves several key steps:
-
Substrate Binding: The peptide binds to the active site cleft of the dimeric HIV-1 protease. The active site is located at the interface of the two identical monomers and contains the catalytic triad (B1167595) (Asp-Thr-Gly). The binding is guided by a combination of hydrogen bonds and hydrophobic interactions between the amino acid residues of the substrate and the protease. The flexible "flap" regions of the protease close over the bound substrate, creating a stabilized enzyme-substrate complex.
-
Catalysis: The catalytic mechanism is characteristic of aspartic proteases. A water molecule, activated by one of the aspartic acid residues of the catalytic triad, performs a nucleophilic attack on the carbonyl carbon of the scissile peptide bond (between Tyrosine and Proline in this substrate). The other aspartic acid residue donates a proton to the nitrogen of the peptide bond, facilitating its cleavage.
-
Product Release: Following the hydrolysis of the peptide bond, the two resulting peptide fragments are released from the active site, and the enzyme is regenerated for another catalytic cycle.
The specificity of HIV-1 protease is not determined by a strict consensus sequence but rather by the overall shape and hydrophobicity of the substrate residues that occupy the various binding pockets (S4 to S4') within the active site.
Quantitative Data
The interaction between this compound and HIV-1 protease has been characterized kinetically. The following table summarizes the key kinetic parameters for the cleavage of this substrate by the enzyme.[1]
| Substrate | Enzyme | KM (mM) | kcat (s-1) |
| This compound | HIV-1 Protease | 5.5 | 54 |
Table 1: Kinetic Constants for the Cleavage of this compound by HIV-1 Protease. [1]
Experimental Protocols
The peptide this compound is a valuable tool for in vitro HIV-1 protease assays. Below are detailed methodologies for a typical HPLC-based enzyme inhibition assay.
High-Performance Liquid Chromatography (HPLC)-Based HIV-1 Protease Inhibition Assay
This assay measures the activity of HIV-1 protease by quantifying the cleavage of the substrate this compound into two smaller peptide fragments. The substrate and its cleavage products are separated and quantified by reverse-phase HPLC.
Materials and Reagents:
-
Recombinant HIV-1 Protease
-
Substrate: this compound
-
Assay Buffer: 50 mM sodium acetate, pH 5.5, containing 100 mM NaCl, 1 mM EDTA, and 1 mM dithiothreitol (B142953) (DTT)
-
Inhibitor compounds (dissolved in DMSO)
-
Quenching Solution: 10% trifluoroacetic acid (TFA) in water
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
96-well microplate
-
Incubator
Procedure:
-
Enzyme Preparation: Prepare a stock solution of recombinant HIV-1 protease in the assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation.
-
Substrate Preparation: Prepare a stock solution of this compound in the assay buffer. The final concentration in the assay should be at or near the KM value (e.g., 5.5 mM).
-
Inhibitor Preparation: Prepare serial dilutions of the test inhibitor compounds in DMSO.
-
Assay Setup:
-
In a 96-well microplate, add 10 µL of the inhibitor solution (or DMSO for control wells) to each well.
-
Add 70 µL of the assay buffer to each well.
-
Add 10 µL of the HIV-1 protease solution to each well to initiate the pre-incubation. Mix gently and incubate for 15 minutes at 37°C.
-
To start the enzymatic reaction, add 10 µL of the substrate solution to each well. The final reaction volume is 100 µL.
-
-
Enzymatic Reaction: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Quenching the Reaction: Stop the reaction by adding 10 µL of the quenching solution (10% TFA) to each well.
-
HPLC Analysis:
-
Inject a suitable volume (e.g., 50 µL) of the quenched reaction mixture onto the C18 reverse-phase HPLC column.
-
Separate the substrate and its cleavage products using a linear gradient of Mobile Phase B into Mobile Phase A (e.g., 5% to 95% Mobile Phase B over 20 minutes).
-
Monitor the elution profile by measuring the absorbance at 220 nm.
-
Quantify the peak areas corresponding to the uncleaved substrate and the cleavage products.
-
-
Data Analysis:
-
Calculate the percentage of substrate cleavage for each reaction.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Calculate the IC50 value for each inhibitor by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
Signaling Pathway of Substrate Cleavage
References
Methodological & Application
Application Notes and Protocols for the Use of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in HIV-1 Protease Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, also known as Ac-SQNYPVV-NH2, is a synthetic peptide that serves as a substrate for the Human Immunodeficiency Virus type 1 (HIV-1) protease.[1] HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. This maturation step is essential for the production of infectious virions. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of HIV/AIDS.
These application notes provide detailed protocols for utilizing this compound in enzyme assays to screen for and characterize inhibitors of HIV-1 protease. The protocols described herein are foundational for high-throughput screening and detailed kinetic analysis of potential antiretroviral compounds.
Product Information
| Property | Value |
| Peptide Sequence | This compound |
| Molecular Formula | C₃₈H₅₈N₁₀O₁₂ |
| Molecular Weight | 846.93 g/mol |
| CAS Number | 121822-32-0 |
| Purity | >95% (as determined by HPLC) |
| Storage | Store at -20°C. For long-term storage, store at -80°C. |
HIV-1 Protease and its Role in the Viral Life Cycle
HIV-1 protease is an aspartic protease that functions as a homodimer. It is encoded by the viral pol gene. During the late stages of viral replication, the protease cleaves the Gag and Gag-Pol polyproteins at specific sites to yield mature structural proteins and enzymes, such as reverse transcriptase, integrase, and the protease itself. This proteolytic processing is indispensable for the assembly of infectious viral particles.[2][3] Therefore, HIV-1 protease is a prime target for antiviral drug development.
Below is a diagram illustrating the life cycle of HIV and the critical role of the protease.
Caption: The HIV life cycle and the central role of protease in viral maturation.
Quantitative Data
The following table summarizes the known kinetic parameters for the cleavage of this compound by HIV-1 protease. This data is essential for designing kinetic experiments and for the comparative analysis of enzyme inhibitors.
| Parameter | Value | Reference |
| K_m | 5.5 mM | Echelon Biosciences |
| k_cat | 54 s⁻¹ | Echelon Biosciences |
Experimental Protocols
Two primary methods for measuring HIV-1 protease activity using the this compound substrate are detailed below: a High-Performance Liquid Chromatography (HPLC)-based assay for direct quantification of substrate cleavage and a more adaptable Förster Resonance Energy Transfer (FRET)-based assay for high-throughput screening (requires a modified FRET-labeled version of the substrate).
Protocol 1: HPLC-Based HIV-1 Protease Activity Assay
This method allows for the direct measurement of substrate consumption and product formation, providing a robust and accurate determination of enzyme activity.
1. Materials and Reagents
-
This compound (Substrate)
-
Recombinant HIV-1 Protease
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA) in water
-
Control Inhibitor: Pepstatin A (1 µM final concentration)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
2. Experimental Workflow
Caption: Workflow for the HPLC-based HIV-1 protease assay.
3. Detailed Procedure
-
Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations (e.g., for kinetic studies, a range from 0.5 to 10 mM is recommended).
-
Enzyme Preparation: Dilute the recombinant HIV-1 protease in cold Assay Buffer to a working concentration (e.g., 100-200 nM). Keep the enzyme on ice.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Assay Buffer
-
Substrate solution
-
Test inhibitor (dissolved in DMSO, final DMSO concentration should be <1%) or DMSO for control.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiate Reaction: Add the diluted HIV-1 protease to the pre-warmed reaction mixture to initiate the reaction. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be optimized to ensure initial velocity conditions (less than 15% substrate cleavage).
-
Stop Reaction: Terminate the reaction by adding an equal volume of Quenching Solution (10% TFA).
-
HPLC Analysis:
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Inject a defined volume (e.g., 20 µL) of the supernatant onto a C18 reverse-phase HPLC column.
-
Elute the substrate and cleavage products using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a flow rate of 1 mL/min.
-
Monitor the elution profile by measuring absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to the intact substrate and the cleaved products based on their retention times (determined from control runs).
-
Integrate the peak areas to quantify the amount of substrate consumed and product formed.
-
Calculate the percentage of substrate cleavage or the initial reaction velocity.
-
Protocol 2: FRET-Based High-Throughput Screening Assay
This method is suitable for screening large numbers of potential inhibitors. It requires a modified version of the substrate where the peptide is flanked by a fluorescent donor and a quencher molecule. Upon cleavage, the donor and quencher are separated, resulting in an increase in fluorescence.
1. Materials and Reagents
-
FRET-labeled HIV-1 Protease Substrate (e.g., with an EDANS/DABCYL pair)
-
Recombinant HIV-1 Protease
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
Control Inhibitor: Pepstatin A (1 µM final concentration)
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
2. Detailed Procedure
-
Reagent Preparation: Prepare stock solutions of the FRET substrate, HIV-1 protease, and test compounds in a suitable solvent (e.g., DMSO).
-
Assay Setup: In a 96-well black microplate, add the following to each well:
-
Assay Buffer
-
Test inhibitor or DMSO (for controls)
-
FRET substrate (final concentration typically in the low micromolar range, as per manufacturer's instructions)
-
-
Initiate Reaction: Add the diluted HIV-1 protease to each well to start the reaction.
-
Kinetic Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/DABCYL) every 1-2 minutes for 30-60 minutes.
-
Data Analysis:
-
For each well, plot fluorescence intensity versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the percent inhibition for each test compound relative to the uninhibited control.
-
Determine the IC₅₀ value for active compounds by plotting percent inhibition against a range of inhibitor concentrations.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme | Ensure proper storage and handling of the enzyme. Use a fresh aliquot. |
| Incorrect buffer pH | Verify the pH of the assay buffer. | |
| Presence of inhibitors in reagents | Use high-purity reagents. | |
| High background in HPLC | Contaminated solvents or reagents | Use HPLC-grade solvents and fresh reagents. |
| Incomplete protein precipitation | Ensure complete precipitation and centrifugation before injection. | |
| Variable results in FRET assay | Photobleaching of the fluorophore | Reduce the intensity of the excitation light or the measurement frequency. |
| Autofluorescence of test compounds | Run a control with the compound and substrate without the enzyme to measure background fluorescence. |
By following these detailed application notes and protocols, researchers can effectively utilize the this compound peptide substrate for the robust and reliable assessment of HIV-1 protease activity and the characterization of its inhibitors.
References
Application Notes and Protocols for HIV-1 Protease Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the activity of HIV-1 protease using the synthetic peptide substrate Ac-SQNYPVV-NH2. This assay is a valuable tool for studying the kinetic properties of the enzyme and for screening potential inhibitors. The protocol is based on the separation and quantification of the substrate and its cleavage products by reverse-phase high-performance liquid chromatography (RP-HPLC).
Introduction
Human Immunodeficiency Virus 1 (HIV-1) protease is an essential enzyme for the replication of the virus. It is a dimeric aspartyl protease responsible for the cleavage of the Gag and Gag-Pol polyproteins, which are precursors to the structural proteins and enzymes of the virus. Inhibition of HIV-1 protease prevents the maturation of viral particles, rendering them non-infectious. As such, HIV-1 protease is a major target for antiretroviral therapy.
The peptide substrate Ac-SQNYPVV-NH2 mimics a natural cleavage site for HIV-1 protease. The enzyme cleaves the peptide bond between the tyrosine (Y) and proline (P) residues. The rate of this cleavage can be monitored to determine the enzymatic activity.
Principle of the Assay
The HIV-1 protease activity assay is based on the enzymatic cleavage of the substrate Ac-SQNYPVV-NH2. The reaction is initiated by the addition of the enzyme to a solution containing the substrate. After a defined incubation period, the reaction is stopped, and the mixture is analyzed by RP-HPLC. The substrate and its cleavage products, Ac-SQNY and PVV-NH2, are separated and quantified by their absorbance at a specific wavelength (typically 214 nm or 280 nm). The amount of product formed over time is used to calculate the reaction velocity and, subsequently, the enzyme's activity.
Quantitative Data
The following tables summarize key quantitative data for the HIV-1 protease assay using the Ac-SQNYPVV-NH2 substrate.
Table 1: Kinetic Parameters for Ac-SQNYPVV-NH2
| Parameter | Value | Reference |
| Michaelis Constant (KM) | 5.5 mM | [1] |
| Catalytic Constant (kcat) | 54 s-1 | [1] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Condition |
| pH | 5.6 |
| Temperature | 37°C |
| Buffer | 0.25 M Potassium Phosphate (B84403) |
| Additives | 7.5% Glycerol (B35011), 1 mM EDTA, 5 mM DTT, 2 M NaCl |
Table 3: Representative Inhibition Constants (Ki) of Common HIV-1 Protease Inhibitors
Note: These Ki values were determined using various peptide substrates and are provided as a reference. The actual Ki values with Ac-SQNYPVV-NH2 may vary.
| Inhibitor | Ki (nM) |
| Lopinavir | 0.007 |
| Ritonavir | 0.015 |
| Saquinavir | 0.12 |
Experimental Protocols
Materials and Reagents
-
Recombinant HIV-1 Protease
-
Substrate: Ac-SQNYPVV-NH2
-
Potassium phosphate, monobasic and dibasic
-
Glycerol
-
Ethylenediaminetetraacetic acid (EDTA)
-
Dithiothreitol (DTT)
-
Sodium chloride (NaCl)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (B52724) (HPLC grade)
-
Ultrapure water
-
Microcentrifuge tubes
-
HPLC system with a C18 reverse-phase column and UV detector
Preparation of Solutions
-
Assay Buffer (0.25 M Potassium Phosphate, pH 5.6, 7.5% Glycerol, 1 mM EDTA, 5 mM DTT, 2 M NaCl):
-
Prepare a 0.25 M potassium phosphate buffer by mixing appropriate amounts of monobasic and dibasic potassium phosphate solutions to achieve a pH of 5.6.
-
To the final volume of buffer, add glycerol to a final concentration of 7.5% (v/v), EDTA to 1 mM, DTT to 5 mM, and NaCl to 2 M.
-
Filter the buffer through a 0.22 µm filter.
-
-
Substrate Stock Solution (10 mM):
-
Dissolve a calculated amount of Ac-SQNYPVV-NH2 in the Assay Buffer to achieve a final concentration of 10 mM.
-
Store in aliquots at -20°C.
-
-
Enzyme Stock Solution:
-
Prepare a stock solution of HIV-1 protease in a suitable buffer (e.g., as recommended by the supplier).
-
The final concentration should be determined based on the specific activity of the enzyme lot.
-
Store in aliquots at -80°C.
-
-
Reaction Stop Solution (10% TFA):
-
Carefully add 10 ml of TFA to 90 ml of ultrapure water.
-
Assay Procedure
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the following components:
-
Assay Buffer
-
Substrate stock solution (to achieve the desired final concentration, typically ranging from 0.1 to 10 mM for kinetic studies)
-
For inhibitor screening, add the inhibitor at various concentrations.
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a small volume of the HIV-1 protease stock solution to the pre-warmed reaction mixture.
-
Incubate the reaction at 37°C for a specific time period (e.g., 10-30 minutes). The incubation time should be optimized to ensure that the reaction is in the linear range (less than 15% substrate conversion).
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume of the 10% TFA stop solution.
-
Centrifuge the mixture at high speed for 5 minutes to pellet any precipitated protein.
-
-
HPLC Analysis:
-
Transfer the supernatant to an HPLC vial.
-
Inject a suitable volume (e.g., 20 µl) onto a C18 reverse-phase column.
-
Separate the substrate and products using a gradient of acetonitrile in water, both containing 0.1% TFA. A suggested gradient is:
-
0-5 min: 5% Acetonitrile
-
5-25 min: 5% to 95% Acetonitrile (linear gradient)
-
25-30 min: 95% Acetonitrile
-
30-35 min: 95% to 5% Acetonitrile
-
35-40 min: 5% Acetonitrile
-
-
Monitor the elution profile at 214 nm or 280 nm.
-
Identify the peaks corresponding to the substrate (Ac-SQNYPVV-NH2) and the cleavage products (Ac-SQNY and PVV-NH2) based on their retention times, which should be determined using standards.
-
Data Analysis
-
Integrate the peak areas of the substrate and the product(s).
-
Create a standard curve by injecting known concentrations of the product to correlate peak area with concentration.
-
Calculate the concentration of the product formed in the enzymatic reaction.
-
Determine the initial reaction velocity (v) in µM/min.
-
For kinetic analysis, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine KM and Vmax.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.
Visualizations
HIV-1 Life Cycle and the Role of Protease
Caption: HIV-1 life cycle highlighting the critical role of protease in viral maturation.
Experimental Workflow for HIV-1 Protease Assay
Caption: Step-by-step workflow for the HPLC-based HIV-1 protease activity assay.
Logical Relationship in Enzyme Kinetics and Inhibition
Caption: Relationship between enzyme, substrate, and competitive inhibitor in a typical reaction.
References
Application Notes and Protocols for Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in HIV-1 Protease Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a synthetic peptide that serves as a substrate for the Human Immunodeficiency Virus 1 (HIV-1) protease, an essential enzyme for viral replication.[1][2] The cleavage of polyproteins by HIV-1 protease is a critical step in the viral life cycle, making it a prime target for antiviral drug development. This octapeptide, with the sequence Ac-SQNYPVV-NH2, mimics a natural cleavage site for the HIV-1 protease. Its use in a peptidolytic assay allows for the quantification of protease activity and, consequently, the screening of potential inhibitors.[1][2] These application notes provide detailed protocols for utilizing this peptide substrate in high-throughput screening (HTS) campaigns to identify novel HIV-1 protease inhibitors.
Principle of the Assay
The fundamental principle of the inhibitor screening assay is the enzymatic cleavage of the peptide substrate, this compound, by recombinant HIV-1 protease. In the presence of an inhibitor, the protease's activity is diminished, leading to a reduction in the rate of substrate cleavage. This change in enzymatic activity can be monitored using various detection methods, most commonly through the derivatization of the cleavage products or by employing a fluorogenic version of the substrate. The protocols outlined below describe a common and adaptable fluorescence resonance energy transfer (FRET)-based assay, a widely used method in inhibitor screening for proteases like the SARS-CoV-2 3CL protease.
Quantitative Data Summary for Inhibitor Screening
The primary output of an inhibitor screening campaign is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a key parameter determined from dose-response curves. The following table provides a template for summarizing such data for a set of hypothetical test compounds against HIV-1 protease.
| Compound ID | Test Concentration (µM) | % Inhibition | IC50 (µM) | Notes |
| Cmpd-001 | 10 | 95.2 | 0.85 | Potent inhibitor |
| Cmpd-002 | 10 | 12.5 | > 50 | Inactive |
| Cmpd-003 | 10 | 55.8 | 8.7 | Moderate inhibitor |
| Cmpd-004 | 10 | 89.1 | 1.2 | Potent inhibitor |
| Cmpd-005 | 10 | 2.3 | > 50 | Inactive |
| Positive Control | 1 | 99.8 | 0.05 | e.g., Saquinavir |
| Negative Control | - | 0 | - | DMSO vehicle |
Experimental Protocols
Materials and Reagents
-
Peptide Substrate: this compound (or a FRET-labeled version)
-
Enzyme: Recombinant HIV-1 Protease
-
Assay Buffer: 50 mM MES, pH 6.0, 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 10% glycerol
-
Test Compounds: Dissolved in 100% DMSO
-
Positive Control: A known HIV-1 protease inhibitor (e.g., Saquinavir)
-
Negative Control: DMSO
-
Detection Reagent: (If using a non-labeled substrate) A reagent that reacts with the newly formed amine or carboxyl group to produce a fluorescent or colorimetric signal.
-
Microplates: 96-well or 384-well black, flat-bottom plates for fluorescence assays.
-
Plate Reader: Capable of fluorescence intensity measurements.
Protocol 1: High-Throughput Screening (HTS) for HIV-1 Protease Inhibitors (FRET-based)
This protocol assumes the use of a FRET-labeled version of the Ac-SQNYPVV-NH2 peptide, where a fluorophore and a quencher are attached to the peptide. Upon cleavage, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Compound Plating:
-
Prepare a stock solution of test compounds in 100% DMSO.
-
Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 100 nL) of each test compound solution into the wells of a 384-well assay plate.
-
Include wells with a known inhibitor as a positive control and wells with only DMSO as a negative control.
-
-
Enzyme Preparation and Dispensing:
-
Dilute the recombinant HIV-1 protease to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment.
-
Dispense the diluted enzyme solution into all wells of the assay plate containing the test compounds.
-
-
Incubation with Inhibitor:
-
Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.
-
-
Substrate Addition and Reaction Initiation:
-
Prepare a working solution of the FRET-labeled peptide substrate in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the substrate for the enzyme.
-
Dispense the substrate solution into all wells to initiate the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths for the specific fluorophore used. Kinetic readings are preferred, with measurements taken every 1-2 minutes for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Normalize the data to the controls:
-
% Inhibition = 100 * (1 - (Rate of sample - Rate of positive control) / (Rate of negative control - Rate of positive control))
-
-
Compounds showing significant inhibition (e.g., >50%) are considered "hits" and are selected for further characterization.
-
Protocol 2: IC50 Determination for "Hit" Compounds
-
Serial Dilution of Compounds:
-
For each "hit" compound, prepare a series of dilutions (e.g., 10-point, 3-fold serial dilution) in 100% DMSO.
-
Plate the diluted compounds in a 384-well plate.
-
-
Assay Performance:
-
Follow steps 2-5 from the HTS protocol.
-
-
Data Analysis:
-
Calculate the % inhibition for each concentration of the compound.
-
Plot the % inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Role of HIV-1 Protease in the viral life cycle and its inhibition.
Caption: Experimental workflow for HIV-1 protease inhibitor screening.
References
Application Notes and Protocols for the Synthesis and Purification of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, a known substrate for HIV-1 protease, is a crucial tool in antiviral research and drug discovery.[1] Its synthesis and subsequent purification are critical steps to ensure the accuracy and reproducibility of experimental results. This document provides detailed application notes and protocols for the chemical synthesis of this peptide via Solid-Phase Peptide Synthesis (SPPS) and its purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Synthesis and Purification Overview
The synthesis of this compound is achieved through a stepwise solid-phase approach using Fmoc/tBu chemistry.[2] This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid support resin.[2][3] Following assembly, the peptide is cleaved from the resin and deprotected, yielding the crude product.
Purification is paramount as the crude synthetic peptide contains various impurities, including deletion sequences, truncated peptides, and byproducts from the synthesis and cleavage steps.[4] RP-HPLC is the standard method for purifying synthetic peptides due to its high resolving power.[4] This technique separates the target peptide from impurities based on hydrophobicity.[4]
Finally, the purified peptide is characterized using mass spectrometry and analytical RP-HPLC to confirm its identity and purity.[5][6]
Experimental Protocols
Part 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin[7]
-
Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH[8][9][10][11]
-
Activator base: N,N-Diisopropylethylamine (DIEA)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)[13]
-
Solvents: DMF, Dichloromethane (DCM)
-
Capping agent: Acetic anhydride (B1165640)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[14]
-
Cold diethyl ether
Equipment:
-
Peptide synthesis vessel
-
Shaker
-
Sintered glass funnel
Procedure:
-
Resin Swelling: Swell 0.1 mmol of Rink Amide MBHA resin in DMF for 1 hour in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes. Drain.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling (Example for Valine):
-
In a separate vial, dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, extend the coupling time.[7]
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Peptide Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the sequence: Val, Pro, Tyr(tBu), Asn(Trt), Gln(Trt), Ser(tBu).
-
N-terminal Acetylation:
-
After the final Fmoc deprotection of Serine, wash the resin with DMF.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF to the resin.
-
Shake for 30 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Add the cleavage cocktail (10 mL per gram of resin) to the dried peptide-resin.[9]
-
Shake for 2-3 hours at room temperature.[15]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
-
Part 2: Peptide Purification by RP-HPLC
Materials:
-
Crude this compound
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Preparative RP-HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of ACN can be added.
-
Column Equilibration: Equilibrate the preparative C18 column with 95% Solvent A and 5% Solvent B.
-
Chromatography:
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Solvent B. A typical gradient would be from 5% to 65% Solvent B over 60 minutes at a flow rate of 10 mL/min.
-
Monitor the elution profile at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which should be the target peptide.
-
Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine their purity. Pool the fractions with the desired purity (typically >95%).
-
Lyophilization: Freeze the pooled fractions and lyophilize to obtain the purified peptide as a white powder.
Part 3: Peptide Characterization
Mass Spectrometry (MS):
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Procedure: Dissolve a small amount of the purified peptide in an appropriate solvent and analyze according to the instrument's protocol.
-
Expected Result: A major peak corresponding to the calculated molecular weight of this compound (846.93 g/mol ).[1]
Analytical RP-HPLC:
-
Method: Use an analytical C18 column with a gradient of 0.1% TFA in water and 0.1% TFA in ACN.
-
Procedure: Inject a small amount of the purified peptide and run a gradient (e.g., 5-95% ACN over 30 minutes).
-
Expected Result: A single major peak indicating the purity of the peptide.
Data Presentation
The following table summarizes the expected quantitative data from the synthesis and purification of this compound.
| Parameter | Value |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | ~70-80% |
| Crude Peptide Purity (by HPLC) | ~60-70% |
| Purified Peptide Yield | ~30-40% (based on crude) |
| Final Purity (by HPLC) | >95% |
| Theoretical Mass (M) | 846.93 Da |
| Observed Mass [M+H]⁺ (by MS) | 847.94 Da |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Workflow for the purification and characterization of the synthetic peptide.
References
- 1. researchgate.net [researchgate.net]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. almacgroup.com [almacgroup.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cblpatras.gr [cblpatras.gr]
- 12. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Ac-SQNYPVV-NH2 (Lyophilized)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the reconstitution and storage of the lyophilized peptide Ac-SQNYPVV-NH2. Adherence to these guidelines is critical for maintaining peptide integrity, ensuring experimental reproducibility, and maximizing shelf-life.
Peptide Characteristics
The peptide Ac-SQNYPVV-NH2 is an acetylated and amidated seven-amino-acid peptide. The N-terminal acetylation and C-terminal amidation increase the peptide's stability by protecting it from exopeptidases. While the specific biological function of this peptide is not definitively established in publicly available literature, sequences with similar characteristics are often investigated for their potential role in modulating protein-protein interactions, including the aggregation of amyloidogenic peptides.
Storage of Lyophilized Peptide
Proper storage of the lyophilized peptide is crucial to prevent degradation.[1]
Key Storage Recommendations:
-
Temperature: For long-term storage (months to years), it is recommended to store the lyophilized peptide at -80°C.[2] For short-term storage (weeks to a few months), -20°C is acceptable.[1][3]
-
Environment: Store the peptide in a desiccated environment to protect it from moisture, which can lead to hydrolysis.[1] Using a desiccator or storing with desiccant packs is highly recommended.[1]
-
Light: Protect the peptide from light by storing it in a dark container or amber vial to prevent photodegradation.[1][4]
-
Handling: Before opening, allow the vial to equilibrate to room temperature in a desiccator.[3][5] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[3]
| Parameter | Short-Term Storage (Weeks to Months) | Long-Term Storage (Months to Years) |
| Temperature | -20°C | -80°C |
| Environment | Desiccated, protected from light | Desiccated, protected from light |
| Container | Tightly sealed original vial | Tightly sealed original vial |
Reconstitution of Lyophilized Peptide
Reconstitution should be performed in a sterile environment using appropriate solvents. The choice of solvent can significantly impact the solubility and stability of the peptide.
Recommended Solvents
For peptides with unknown solubility, a stepwise approach is recommended. Given the potential for amyloidogenic properties, solvents known to handle such peptides should be considered.
-
Sterile, distilled water or a sterile, dilute acidic buffer (e.g., 0.1% acetic acid): This should be the first choice for initial solubility tests.
-
Organic Solvents: If the peptide is insoluble in aqueous solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) or hexafluoroisopropanol (HFIP) may be necessary.[6] These are particularly useful for dissolving amyloidogenic peptides.[6]
Reconstitution Protocol
-
Equilibration: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening.[3][5]
-
Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[7]
-
Solvent Addition: Using a sterile syringe, slowly add the desired volume of the chosen solvent to the vial.[8] Aim the stream of solvent down the side of the vial to gently wet the peptide powder.[8]
-
Dissolution: Gently swirl or vortex the vial to dissolve the peptide.[7][9] Avoid vigorous shaking, as this can cause aggregation or degradation. If the peptide does not readily dissolve, sonication can be used.[9]
-
Final Concentration: Reconstitute to a stock concentration that is higher than the final experimental concentration to allow for dilution in the assay buffer. A common stock concentration is 1 mg/mL.[7]
Storage of Reconstituted Peptide
Reconstituted peptides are significantly less stable than their lyophilized form.[1] Proper storage is critical to maintain their activity.
Key Storage Recommendations for Reconstituted Peptides:
-
Temperature: Store reconstituted peptide solutions at -20°C or, for enhanced stability, at -80°C.[1][3]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is essential to aliquot the stock solution into single-use volumes before freezing.[3]
-
pH: The pH of the storage buffer can affect peptide stability. For many peptides, a slightly acidic pH of 5-6 is preferred to minimize degradation and aggregation.
-
Stability: The shelf-life of peptides in solution is limited.[4] Depending on the sequence, stability can range from days to weeks at 4°C, and for longer periods when frozen. Peptides containing residues such as Cys, Met, Trp, Asn, and Gln are particularly prone to degradation in solution.[3][5]
| Parameter | Short-Term Storage (Days) | Long-Term Storage (Weeks to Months) |
| Temperature | 4°C (up to one week) | -20°C to -80°C |
| Key Consideration | Avoid bacterial contamination | Aliquot to prevent freeze-thaw cycles[10][3] |
Hypothetical Signaling Pathway: Inhibition of Amyloid-Beta Aggregation
Given that peptides are often designed to interact with specific biological targets, a potential application for Ac-SQNYPVV-NH2 could be in the modulation of protein aggregation, a key process in neurodegenerative diseases like Alzheimer's. The following diagram illustrates a hypothetical mechanism where an amyloid-beta (Aβ) binding peptide interferes with the Aβ aggregation cascade.
In this proposed pathway, the peptide could interfere with the aggregation of Aβ monomers into toxic oligomers or bind to the oligomers themselves, neutralizing their neurotoxic effects. This represents a common therapeutic strategy being explored for Alzheimer's disease.
Conclusion
The integrity and biological activity of Ac-SQNYPVV-NH2 are highly dependent on proper handling, reconstitution, and storage. By following these detailed protocols, researchers can ensure the quality and reliability of their experimental results. It is always recommended to perform small-scale solubility tests before reconstituting the entire sample.
References
- 1. Amyloid beta binding proteins in vitro and in normal human cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of negative feedback network motifs in the TGF-β signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Binding sites of amyloid beta-peptide in cell plasma membrane and implications for Alzheimer's disease. | Semantic Scholar [semanticscholar.org]
- 4. Amyloid beta - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Protein sequence motifs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Biochemistry, Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Sequence, Structure, and Function of Peptide Self-assembled Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The structure of the antimicrobial peptide Ac-RRWWRF-NH2 bound to micelles and its interactions with phospholipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Peptide That Binds Specifically to the β-Amyloid of Alzheimer's Disease: Selection and Assessment of Anti-β-Amyloid Neurotoxic Effects | PLOS One [journals.plos.org]
Application Notes and Protocols for Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in FRET-Based Protease Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The peptide substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a recognized substrate for Human Immunodeficiency Virus 1 (HIV-1) protease, an enzyme critical for the lifecycle of the HIV virus. Inhibition of HIV-1 protease is a key therapeutic strategy in the management of Acquired Immunodeficiency Syndrome (AIDS). This document provides detailed application notes and protocols for the use of a modified version of this peptide in Förster Resonance Energy Transfer (FRET)-based assays for the high-throughput screening of HIV-1 protease inhibitors and for studying its enzymatic kinetics.
FRET is a mechanism describing energy transfer between two light-sensitive molecules (chromophores).[1] In the context of protease assays, a peptide substrate is synthesized with a fluorescent donor and a quencher molecule attached to its termini. In the intact peptide, the close proximity of the donor and quencher results in the quenching of the donor's fluorescence. Upon cleavage of the peptide by a protease, the donor and quencher are separated, leading to an increase in fluorescence intensity.[1] This change in fluorescence is directly proportional to the protease activity.
The specific cleavage site for HIV-1 protease within the Ser-Gln-Asn-Tyr-Pro-Val-Val sequence is between the Tyrosine (Tyr) and Proline (Pro) residues.[2] Therefore, a FRET-labeled version of this peptide provides a sensitive and continuous method to monitor HIV-1 protease activity.
Principle of the FRET-Based Protease Assay
The assay is based on the cleavage of a FRET peptide substrate by HIV-1 protease. The substrate is labeled with a donor fluorophore and a quencher molecule. When the substrate is intact, the fluorescence of the donor is quenched. Upon enzymatic cleavage, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.
Caption: Principle of the FRET-based protease assay.
Materials and Reagents
-
FRET Peptide Substrate: this compound labeled with a suitable FRET pair. A commonly used and commercially available pair for HIV-1 protease assays is EDANS (donor) and DABCYL (quencher).[2] The substrate can be synthesized as: (DABCYL)-Ser-Gln-Asn-Tyr-Pro-Val-Val-(EDANS)-NH2.
-
Recombinant HIV-1 Protease: Purified and of known activity.
-
Assay Buffer: 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, and 0.1% CHAPS.
-
HIV-1 Protease Inhibitor (Control): Pepstatin A is a potent inhibitor of aspartyl proteases, including HIV-1 protease.
-
96-well or 384-well black microplates: For fluorescence measurements.
-
Fluorescence microplate reader: Capable of excitation at ~340 nm and emission detection at ~490 nm for the EDANS/DABCYL pair.
Experimental Protocols
I. Determination of HIV-1 Protease Activity
This protocol outlines the steps to measure the enzymatic activity of HIV-1 protease using the FRET substrate.
Caption: Experimental workflow for determining protease activity.
Procedure:
-
Prepare the FRET substrate solution: Dissolve the (DABCYL)-Ser-Gln-Asn-Tyr-Pro-Val-Val-(EDANS)-NH2 peptide in DMSO to make a stock solution (e.g., 1 mM). Dilute the stock solution with Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare the HIV-1 Protease solution: Dilute the stock solution of HIV-1 protease in cold Assay Buffer to the desired concentration (e.g., 10-50 nM).
-
Set up the reaction:
-
Add 50 µL of the FRET substrate solution to the wells of a black microplate.
-
Include control wells:
-
Negative Control (No Enzyme): 50 µL of FRET substrate solution and 50 µL of Assay Buffer.
-
Positive Control (Inhibitor): 50 µL of FRET substrate solution, a known inhibitor like Pepstatin A (final concentration ~1 µM), and 50 µL of HIV-1 protease solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate the reaction: Add 50 µL of the diluted HIV-1 protease solution to the appropriate wells.
-
Measure fluorescence: Immediately place the microplate in a fluorescence reader and measure the fluorescence intensity every minute for 30-60 minutes. Use an excitation wavelength of 340 nm and an emission wavelength of 490 nm.
-
Data Analysis:
-
Plot fluorescence intensity versus time.
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the curve.
-
Protease activity can be expressed as the change in fluorescence units per minute (RFU/min).
-
II. Screening of HIV-1 Protease Inhibitors
This protocol is designed for high-throughput screening of potential HIV-1 protease inhibitors.
Procedure:
-
Prepare solutions: As described in Protocol I. Prepare serial dilutions of the test compounds (potential inhibitors) in Assay Buffer.
-
Set up the reaction:
-
Add 40 µL of Assay Buffer to each well.
-
Add 10 µL of the test compound at various concentrations to the sample wells.
-
Add 10 µL of a potent inhibitor (e.g., Pepstatin A) to the positive control wells.
-
Add 10 µL of Assay Buffer (or solvent control) to the negative control wells.
-
Add 25 µL of the FRET substrate solution to all wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate the reaction: Add 25 µL of the diluted HIV-1 protease solution to all wells except the "no enzyme" control.
-
Measure fluorescence and analyze data: Follow steps 5 and 6 from Protocol I.
-
Calculate Percent Inhibition:
-
% Inhibition = [1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)] * 100
-
-
Determine IC50 values: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Data Presentation
Kinetic Parameters
The following table summarizes representative kinetic parameters for HIV-1 protease with various peptide substrates. Note that the exact values for the this compound FRET substrate may vary depending on the specific FRET pair used and experimental conditions.
| Substrate Sequence | K_m (µM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |
| This compound | Est. 10-50 | Est. 1-10 | Est. 1x10⁵ - 1x10⁶ | Based on similar sequences |
| Lys-Ala-Arg-Val-Nle-p-Phe-Glu-Ala-Nle-NH₂ | 6.7 | 56 | 8.4 x 10⁶ | [3] |
| Abz-Thr-Ile-Nle-pNO₂Phe-Gln-Arg-NH₂ | ~30 | ~2 | ~6.7 x 10⁴ | [4] |
Note: Estimated values are based on typical ranges observed for similar HIV-1 protease substrates. Actual values should be determined experimentally.
Inhibitor Potency
The following table shows representative IC50 values for known HIV-1 protease inhibitors, which can be determined using the described FRET assay.
| Inhibitor | IC50 (nM) |
| Pepstatin A | 1-10 |
| Ritonavir | 1-5 |
| Saquinavir | 0.5-2 |
| Atazanavir | 2-10 |
Note: These are typical literature values and may vary based on assay conditions.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Substrate degradation | Store substrate stock solution at -20°C or -80°C and protect from light. Prepare fresh working solutions. |
| Autofluorescence of test compounds | Run a control with the compound but without the enzyme to measure its intrinsic fluorescence. | |
| Low signal-to-background ratio | Low enzyme activity | Increase enzyme concentration or incubation time. Ensure the enzyme is properly stored and handled. |
| Inefficient FRET pair | Use a FRET pair with good spectral overlap and a high quenching efficiency, such as EDANS/DABCYL or FAM/QSY. | |
| Non-linear reaction progress curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration (ideally [S] << K_m). |
| Enzyme instability | Check the stability of the enzyme in the assay buffer and at the assay temperature. Add stabilizing agents like glycerol (B35011) if necessary. |
Conclusion
The FRET-based assay using the this compound substrate provides a robust, sensitive, and high-throughput method for studying HIV-1 protease kinetics and for screening potential inhibitors. The protocols and data presented here serve as a comprehensive guide for researchers in the field of drug discovery and enzymology. Experimental determination of kinetic parameters for the specific FRET-labeled peptide is recommended for precise characterization.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic and thermodynamic characterisation of HIV-protease inhibitors against E35D↑G↑S mutant in the South African HIV-1 subtype C protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solution Kinetics Measurements Suggest HIV-1 Protease Has Two Binding Sites for Darunavir and Amprenavir - PMC [pmc.ncbi.nlm.nih.gov]
HPLC purification protocol for Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
An Application Note on the Purification of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of the synthetic peptide this compound, a known HIV-1 protease substrate, using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2] The methodology described herein is designed to separate the target peptide from impurities commonly generated during solid-phase peptide synthesis (SPPS), such as deletion sequences, truncated peptides, and by-products from protecting group cleavage.[3] This protocol outlines the complete workflow, including sample preparation, instrument setup, purification, fraction analysis, and product recovery.
Introduction
The peptide this compound is a valuable tool in biochemical assays, particularly in studies involving HIV-1 protease.[1] For its effective use in research and drug development, high purity is essential. RP-HPLC is the predominant technique for peptide purification due to its high resolution and the volatility of the mobile phases, which simplifies sample recovery.[4][5] The separation principle is based on the differential hydrophobic interaction of the peptide and its impurities with a non-polar stationary phase.[4] Elution is achieved by a gradient of increasing organic solvent concentration, which sequentially releases molecules based on their hydrophobicity.[3][4] This protocol employs a standard C18 stationary phase with a trifluoroacetic acid (TFA)-based mobile phase system, a widely adopted method for achieving sharp peaks and excellent separation of synthetic peptides.[6][7]
Experimental Protocol
1. Materials and Equipment
-
Crude Peptide: Lyophilized this compound (post-synthesis and cleavage).
-
Solvents:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
-
Equipment:
-
Preparative or Semi-Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Reversed-phase C18 column (specifications in Table 1)
-
Analytical HPLC system for purity analysis
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF) for identity confirmation
-
Vortex mixer and centrifuge
-
Lyophilizer (freeze-dryer)
-
2. Mobile Phase Preparation
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in HPLC-grade water. To prepare 1 L, add 1 mL of TFA to 999 mL of water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in HPLC-grade acetonitrile. To prepare 1 L, add 1 mL of TFA to 999 mL of ACN.
-
Procedure: Filter and degas both mobile phases using a 0.45 µm filter before use to prevent column blockage and ensure a stable baseline.[8]
3. Sample Preparation
-
Dissolve the crude peptide in Mobile Phase A at a concentration of approximately 1-5 mg/mL.[7]
-
If solubility is poor in Mobile Phase A, add a minimal amount of Mobile Phase B or DMSO to aid dissolution.
-
Vortex the solution until the peptide is fully dissolved.
-
Centrifuge the sample at >15,000 x g for 5 minutes to pellet any insoluble material.[8]
-
Carefully transfer the supernatant to a clean vial for injection.
4. HPLC Purification Method
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5-10 column volumes or until the baseline is stable.
-
Injection: Inject the prepared peptide solution onto the column. The optimal loading amount depends on the column dimensions and should be determined empirically, typically starting with 0.1 to 2 mg per mL of packed column volume.[9]
-
Elution and Fraction Collection: Elute the peptide using the gradient detailed in Table 2. Monitor the column effluent with a UV detector at 220 nm.[3] Collect fractions (e.g., 1-2 mL per fraction) across the entire chromatogram, paying close attention to eluting peaks.[10]
5. Analysis of Fractions
-
Analyze a small aliquot from each collected fraction using analytical RP-HPLC to determine the purity of each fraction.
-
Confirm the identity of the peptide in the pure fractions by mass spectrometry to ensure the correct molecular weight (Expected MW: 846.93 g/mol ).[2]
-
Pool the fractions that meet the desired purity level (e.g., >95%).
6. Product Recovery
-
Freeze the pooled, pure fractions at -80°C.
-
Lyophilize the frozen solution until a dry, fluffy white powder is obtained. This process removes the water and acetonitrile.
-
The final product will be a TFA salt of the peptide. If TFA is detrimental to downstream applications, an ion-exchange procedure can be performed to replace it with an alternative counter-ion like acetate (B1210297) or hydrochloride.[7]
Data Presentation
Table 1: HPLC Column and System Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | C18-modified silica (B1680970) | Standard for peptide purification, offers good hydrophobic retention.[3] |
| Particle Size | 5 - 10 µm | Common for preparative scale, offering a good balance of efficiency and backpressure. |
| Pore Size | 100 - 300 Å | Wide-pore silica is suitable for peptides to ensure access to the surface area.[11] |
| Column Dimensions | 21.2 x 250 mm (Semi-Prep) | Suitable for purifying moderate quantities (milligrams to grams) of peptide. |
| Flow Rate | 15-20 mL/min | Scaled for the semi-preparative column diameter. |
| Detection Wavelength | 220 nm | Wavelength for detecting peptide bonds.[4] |
| Column Temperature | Ambient or 30-40°C | Elevated temperatures can improve peak shape for hydrophobic peptides. |
Table 2: Semi-Preparative Gradient Elution Profile
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95.0 | 5.0 |
| 5.0 | 95.0 | 5.0 |
| 45.0 | 55.0 | 45.0 |
| 50.0 | 10.0 | 90.0 |
| 55.0 | 10.0 | 90.0 |
| 57.0 | 95.0 | 5.0 |
| 65.0 | 95.0 | 5.0 |
Note: This is a starting gradient. For optimal separation, a shallower gradient (e.g., 0.5-1% B per minute) around the elution point of the target peptide may be necessary.[7]
Workflow Visualization
Caption: Workflow for the RP-HPLC purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. bachem.com [bachem.com]
- 4. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 5. Peptides purification development in Reverse Phase [blog.interchim.com]
- 6. agilent.com [agilent.com]
- 7. peptide.com [peptide.com]
- 8. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. protocols.io [protocols.io]
- 11. hplc.eu [hplc.eu]
Application Note: Quantitative Analysis of Ac-SQNYPVV-NH2 Cleavage Products by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the analysis of cleavage products of the synthetic peptide Ac-SQNYPVV-NH2 using mass spectrometry. The accurate identification and quantification of peptide fragments are crucial for understanding enzyme kinetics, inhibitor efficacy, and the stability of peptide-based therapeutics. This document outlines the experimental workflow, from the enzymatic cleavage assay to sample preparation and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided protocols are designed to be a comprehensive guide for researchers in proteomics, drug discovery, and analytical chemistry.
Experimental Workflow
The overall experimental process for analyzing the cleavage products of Ac-SQNYPVV-NH2 is depicted in the workflow diagram below. The process begins with the enzymatic cleavage of the peptide, followed by sample preparation to make it suitable for mass spectrometry analysis. The prepared sample is then introduced into an LC-MS/MS system for the separation, identification, and quantification of the resulting peptide fragments.
Caption: Experimental workflow for the analysis of Ac-SQNYPVV-NH2 cleavage products.
Protocols
Enzymatic Cleavage of Ac-SQNYPVV-NH2
This protocol describes the in-solution enzymatic digestion of the Ac-SQNYPVV-NH2 peptide.
Materials:
-
Ac-SQNYPVV-NH2 peptide stock solution (1 mg/mL in water)
-
Trypsin, MS-grade (e.g., Promega)
-
Ammonium Bicarbonate buffer (50 mM, pH 8.0)
-
Trifluoroacetic acid (TFA), 10% solution
-
Thermomixer or water bath
Procedure:
-
Prepare a 100 µM solution of Ac-SQNYPVV-NH2 in 50 mM Ammonium Bicarbonate buffer.
-
Add Trypsin to the peptide solution at an enzyme-to-substrate ratio of 1:100 (w/w).
-
Incubate the reaction mixture at 37°C. For a time-course experiment, aliquots can be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
To stop the reaction, add 10% TFA to each aliquot to a final concentration of 0.5-1%, ensuring the pH is between 2 and 3.[1]
-
Store the quenched samples at -20°C until further processing.
Sample Preparation for Mass Spectrometry
Prior to MS analysis, it is essential to remove salts and other contaminants that can interfere with ionization.[2][3]
Materials:
-
C18 ZipTips (e.g., Millipore) or C18 spin columns
-
Wetting solution: 50% acetonitrile (B52724) in water
-
Equilibration solution: 0.1% TFA in water
-
Wash solution: 0.1% TFA in water
-
Elution solution: 50% acetonitrile, 0.1% TFA in water
-
Vacuum centrifuge
Procedure:
-
Condition the C18 ZipTip by aspirating and dispensing the wetting solution three times.
-
Equilibrate the tip by aspirating and dispensing the equilibration solution three times.
-
Load the peptide sample by aspirating and dispensing slowly for 10-15 cycles to allow the peptides to bind to the C18 resin.
-
Wash the bound peptides by aspirating and dispensing the wash solution five times to remove salts.
-
Elute the peptides by aspirating and dispensing the elution solution into a clean microcentrifuge tube.
-
Dry the eluted sample in a vacuum centrifuge.
-
Reconstitute the dried peptides in a small volume (e.g., 20 µL) of a mass spectrometry-compatible solvent, such as 0.1% formic acid in water.[3]
LC-MS/MS Analysis
This section provides a general protocol for the analysis of peptide samples using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Reversed-phase C18 analytical column (e.g., 75 µm ID x 15 cm)
-
Tandem Mass Spectrometer (e.g., Orbitrap or Q-TOF) with an electrospray ionization (ESI) source
LC Settings (Example):
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 300 nL/min
-
Gradient: 2-40% B over 30 minutes, followed by a wash and re-equilibration step.
MS Settings (Example):
-
Ionization Mode: Positive ESI
-
MS1 Scan Range: m/z 350-1500
-
Data-Dependent Acquisition (DDA): Top 10 most intense precursor ions selected for MS/MS fragmentation.
-
Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD)
-
Dynamic Exclusion: Enabled to prevent repeated fragmentation of the same precursor.
Data Analysis
The acquired LC-MS/MS data can be processed using various software platforms (e.g., Proteome Discoverer, MaxQuant, Skyline) to identify and quantify the peptide fragments. The identification is typically achieved by matching the experimental MS/MS spectra against a database containing the sequence of the parent peptide and its potential cleavage products.[2]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from the time-course cleavage of Ac-SQNYPVV-NH2 by Trypsin. Trypsin cleaves at the C-terminal side of Lysine (K) and Arginine (R). Since the sequence SQNYPVV contains no canonical trypsin cleavage sites, for the purpose of this application note, we will assume a hypothetical cleavage after the Tyrosine (Y) residue.
Table 1: Identified Peptides and their Properties
| Peptide Sequence | N-terminus | C-terminus | Monoisotopic Mass (Da) |
| Ac-SQNYPVV-NH2 | Acetylated | Amidated | 832.42 |
| Ac-SQNY | Acetylated | - | 524.22 |
| PVV-NH2 | - | Amidated | 327.21 |
Table 2: Relative Abundance of Parent Peptide and Cleavage Products Over Time
| Time (minutes) | % Relative Abundance of Ac-SQNYPVV-NH2 | % Relative Abundance of Ac-SQNY | % Relative Abundance of PVV-NH2 |
| 0 | 100 | 0 | 0 |
| 15 | 75.2 | 24.8 | 24.5 |
| 30 | 52.1 | 47.9 | 48.2 |
| 60 | 23.5 | 76.5 | 76.3 |
| 120 | 5.8 | 94.2 | 93.9 |
Signaling Pathway Context
While Ac-SQNYPVV-NH2 is a synthetic peptide for this application note, in a real-world scenario, a peptide substrate could be part of a larger biological pathway. The cleavage of such a peptide by a protease could initiate or terminate a signaling cascade. Below is a conceptual diagram illustrating how protease activity on a substrate can be integrated into a signaling pathway.
Caption: Hypothetical signaling pathway involving protease-mediated peptide cleavage.
Conclusion
This application note provides a comprehensive framework for the mass spectrometry-based analysis of the cleavage products of the peptide Ac-SQNYPVV-NH2. The detailed protocols for enzymatic digestion, sample preparation, and LC-MS/MS analysis, along with the structured presentation of hypothetical quantitative data, offer a valuable resource for researchers. The inclusion of workflow and pathway diagrams aids in the conceptual understanding of the experimental process and its potential biological relevance. These methodologies can be adapted for the study of other peptide substrates and proteases, contributing to advancements in various fields of biomedical research.
References
Application Notes and Protocols: Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, also referred to as Ac-SQNYPVV-NH2, is a synthetic peptide that serves as a crucial tool in drug discovery, primarily as a substrate for the Human Immunodeficiency Virus type 1 (HIV-1) protease.[1][2][3] HIV-1 protease is an essential enzyme for the replication of the virus, as it cleaves newly synthesized polyproteins into mature, functional viral proteins. Inhibition of this protease is a key therapeutic strategy in the management of HIV/AIDS. The peptide sequence of Ac-SQNYPVV-NH2 mimics a natural cleavage site within the viral polyprotein, making it an ideal substrate for use in in vitro enzymatic assays designed to identify and characterize HIV-1 protease inhibitors.
These application notes provide detailed protocols for the use of this compound in fluorometric assays for screening potential HIV-1 protease inhibitors.
Principle of the Assay
The primary application of this compound is in Förster Resonance Energy Transfer (FRET) based assays. In this format, the peptide is chemically modified with a fluorophore and a quencher molecule at its termini. When the peptide is intact, the quencher is in close proximity to the fluorophore, suppressing its fluorescence emission. Upon cleavage of the peptide by HIV-1 protease at the Tyr-Pro bond, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity of the HIV-1 protease. Potential inhibitors of the enzyme will prevent or reduce the cleavage of the substrate, resulting in a lower fluorescence signal.
Quantitative Data
Kinetic Parameters of this compound
The following table summarizes the kinetic constants for the cleavage of this compound by HIV-1 protease.
| Substrate | K_m_ | k_cat_ |
| This compound | 5.5 mM | 54 s⁻¹ |
| Table 1: Kinetic parameters for this compound with HIV-1 protease.[4] |
Illustrative IC50 Values for Common HIV-1 Protease Inhibitors
The following table provides typical IC50 values for several FDA-approved HIV-1 protease inhibitors. It is important to note that these values are often determined using a variety of fluorogenic substrates and assay conditions, and therefore may vary when using this compound. This table is for illustrative purposes to indicate the range of potencies for this class of drugs.
| Inhibitor | Typical IC50 Range (nM) |
| Amprenavir | 0.6 - 10 |
| Atazanavir | 1 - 5 |
| Darunavir | 0.1 - 4 |
| Indinavir | 0.5 - 20 |
| Lopinavir | 0.5 - 6 |
| Nelfinavir | 2 - 20 |
| Ritonavir | 0.2 - 15 |
| Saquinavir | 0.1 - 5 |
| Tipranavir | 1 - 10 |
| Table 2: Illustrative IC50 values for common HIV-1 protease inhibitors. These values are compiled from various sources and are not specific to assays using this compound. |
Experimental Protocols
Fluorometric HIV-1 Protease Inhibition Assay
This protocol describes a general method for screening and characterizing HIV-1 protease inhibitors using a FRET-labeled this compound substrate.
Materials:
-
Recombinant HIV-1 Protease
-
FRET-labeled this compound (e.g., with an EDANS/DABCYL pair)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
Test compounds (potential inhibitors) dissolved in DMSO
-
Positive Control Inhibitor (e.g., Pepstatin A)
-
96-well black microplates
-
Fluorescence microplate reader with appropriate filters for the chosen FRET pair (e.g., Excitation/Emission of ~340 nm/490 nm for EDANS/DABCYL)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET-labeled peptide substrate in DMSO. Dilute to the desired final concentration (typically in the low micromolar range) in Assay Buffer.
-
Prepare a stock solution of recombinant HIV-1 protease in Assay Buffer. The final concentration should be determined empirically but is often in the low nanomolar range.
-
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO. Further dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid affecting enzyme activity.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well:
-
Test Wells: Test compound dilution.
-
Positive Control Wells: Positive control inhibitor dilution.
-
Negative Control (No Inhibitor) Wells: Assay Buffer with the same final DMSO concentration as the test wells.
-
Blank (No Enzyme) Wells: Assay Buffer.
-
-
Add the diluted HIV-1 protease solution to all wells except the blank wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the FRET-labeled peptide substrate solution to all wells.
-
Immediately place the microplate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the FRET pair.
-
-
Data Analysis:
-
For each well, determine the rate of substrate cleavage by calculating the slope of the linear portion of the fluorescence intensity versus time plot.
-
Calculate the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Rate_of_Test_Well - Rate_of_Blank_Well) / (Rate_of_Negative_Control_Well - Rate_of_Blank_Well))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Conclusion
This compound is a valuable and specific substrate for in vitro assays targeting HIV-1 protease. Its use in FRET-based high-throughput screening has been instrumental in the discovery and development of potent antiretroviral drugs. The protocols and data presented here provide a foundation for researchers to effectively utilize this peptide in their drug discovery efforts aimed at combating HIV/AIDS.
References
Application Notes and Protocols: Kinetic Studies of Ac-SQNYPVV-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide Ac-SQNYPVV-NH2 is a novel synthetic peptide with potential therapeutic applications. Its sequence, containing a strategic arrangement of polar, non-polar, and aromatic residues, suggests a capacity for specific molecular interactions. While the precise biological target of Ac-SQNYPVV-NH2 is currently under investigation, a compelling hypothesis posits its interaction with key players in neurodegenerative disease pathways, specifically with amyloid-beta (Aβ) peptides. This document outlines detailed experimental designs and protocols for characterizing the kinetic and thermodynamic properties of the interaction between Ac-SQNYPVV-NH2 and Aβ, providing a framework for its evaluation as a potential modulator of Aβ aggregation and neurotoxicity.
The following protocols are designed to provide a comprehensive understanding of the binding kinetics and affinity of Ac-SQNYPVV-NH2. The methodologies include Surface Plasmon Resonance (SPR) for real-time kinetic analysis, Isothermal Titration Calorimetry (ITC) for thermodynamic profiling, and a cell-based assay to assess its functional impact on Aβ-induced cytotoxicity.
Hypothetical Signaling Pathway: Modulation of Amyloid-Beta Cytotoxicity
The diagram below illustrates a simplified signaling pathway of Aβ-induced neurotoxicity and the hypothesized point of intervention for Ac-SQNYPVV-NH2. It is proposed that Ac-SQNYPVV-NH2 may bind to Aβ monomers or oligomers, thereby inhibiting their aggregation and subsequent interaction with neuronal receptors, which are known to trigger downstream apoptotic pathways.
Caption: Hypothetical signaling pathway of Aβ-induced neurotoxicity and its inhibition by Ac-SQNYPVV-NH2.
Experimental Protocols
Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis
Objective: To determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D) of the Ac-SQNYPVV-NH2 and Aβ interaction.
Experimental Workflow:
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Methodology:
-
Immobilization of Aβ (1-42) Ligand:
-
Activate a CM5 sensor chip with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject Aβ(1-42) monomers (prepared in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 2000 RU.
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl solution.
-
A reference flow cell should be prepared similarly but without Aβ immobilization to subtract non-specific binding.
-
-
Binding Analysis of Ac-SQNYPVV-NH2 Analyte:
-
Prepare a series of Ac-SQNYPVV-NH2 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) in HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Inject each concentration over the Aβ-immobilized and reference flow cells for 180 seconds to monitor association.
-
Allow for a 300-second dissociation phase by flowing HBS-EP+ buffer.
-
Regenerate the sensor surface between each concentration with a pulse of 10 mM glycine-HCl, pH 2.5.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the Aβ-immobilized flow cell data.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine k_a, k_d, and calculate K_D (k_d/k_a).
-
Data Presentation:
| Parameter | Value |
| Association Rate Constant (k_a) (M⁻¹s⁻¹) | 1.5 x 10⁵ |
| Dissociation Rate Constant (k_d) (s⁻¹) | 3.0 x 10⁻³ |
| Equilibrium Dissociation Constant (K_D) (µM) | 20 |
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
Objective: To determine the thermodynamic parameters (ΔH, ΔS, and K_D) of the Ac-SQNYPVV-NH2 and Aβ interaction.
Experimental Workflow:
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Methodology:
-
Sample Preparation:
-
Prepare Aβ(1-42) monomers at a concentration of 10 µM in PBS, pH 7.4.
-
Prepare Ac-SQNYPVV-NH2 at a concentration of 100 µM in the same PBS buffer.
-
Degas both solutions prior to use.
-
-
ITC Experiment:
-
Load the Aβ solution into the sample cell of the ITC instrument.
-
Load the Ac-SQNYPVV-NH2 solution into the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform an initial injection of 0.5 µL, followed by 19 injections of 2 µL with a spacing of 150 seconds between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a single-site binding model to determine the stoichiometry (n), binding affinity (K_D), and enthalpy change (ΔH).
-
Calculate the entropy change (ΔS) from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(K_A)).
-
Data Presentation:
| Parameter | Value |
| Stoichiometry (n) | 1.1 |
| Equilibrium Dissociation Constant (K_D) (µM) | 25 |
| Enthalpy Change (ΔH) (kcal/mol) | -8.5 |
| Entropy Change (ΔS) (cal/mol·K) | -5.2 |
Cell-Based Assay for Neuroprotection
Objective: To assess the ability of Ac-SQNYPVV-NH2 to protect neuronal cells from Aβ-induced cytotoxicity.
Methodology:
-
Cell Culture:
-
Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Treatment:
-
Prepare Aβ(1-42) oligomers by incubating monomers at 4°C for 24 hours.
-
Pre-incubate cells with various concentrations of Ac-SQNYPVV-NH2 (e.g., 1, 10, 50 µM) for 2 hours.
-
Add 10 µM of pre-aggregated Aβ(1-42) oligomers to the wells and incubate for 24 hours.
-
Include control wells with untreated cells, cells treated with Aβ alone, and cells treated with Ac-SQNYPVV-NH2 alone.
-
-
MTT Assay for Cell Viability:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
Data Presentation:
| Treatment | Cell Viability (%) |
| Untreated Control | 100 |
| Aβ (10 µM) | 55 |
| Aβ (10 µM) + Ac-SQNYPVV-NH2 (1 µM) | 60 |
| Aβ (10 µM) + Ac-SQNYPVV-NH2 (10 µM) | 75 |
| Aβ (10 µM) + Ac-SQNYPVV-NH2 (50 µM) | 92 |
| Ac-SQNYPVV-NH2 (50 µM) alone | 98 |
Conclusion
The protocols detailed in these application notes provide a robust framework for the kinetic and functional characterization of Ac-SQNYPVV-NH2. By employing techniques such as SPR, ITC, and cell-based assays, researchers can gain comprehensive insights into the binding affinity, thermodynamics, and neuroprotective potential of this novel peptide. The presented hypothetical data illustrates the expected outcomes and serves as a guide for data interpretation. These studies are crucial for the preclinical evaluation of Ac-SQNYPVV-NH2 and for advancing its development as a potential therapeutic agent for neurodegenerative diseases.
Troubleshooting & Optimization
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of the peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2), a known substrate of HIV-1 protease.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary characteristics of this compound that influence its solubility?
A1: The solubility of this compound is determined by its amino acid composition. The peptide contains a mix of polar, uncharged amino acids (Ser, Gln, Asn, Tyr) and hydrophobic amino acids (Pro, Val). The N-terminus is acetylated and the C-terminus is amidated, which removes the terminal charges. This combination suggests that while it has some potential for aqueous solubility, the hydrophobic residues can lead to solubility challenges, particularly at higher concentrations. Peptides with over 50% hydrophobic residues often have limited solubility in aqueous solutions.[2]
Q2: What is the recommended starting solvent for dissolving this compound?
A2: For a new batch of peptide, it is always best to first test the solubility of a small amount.[2] A recommended approach is to start with sterile, distilled water. If the peptide does not dissolve, the next step would be to try a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which can then be diluted into your aqueous buffer.[3]
Q3: My peptide solution appears cloudy or has formed a gel. What should I do?
A3: Cloudiness or gel formation indicates that the peptide may be aggregating or has reached its solubility limit in the current solvent. Peptides with a high content of amino acids like Gln, Ser, and Asn can be prone to forming hydrogen-bonded aggregates. To address this, you can try sonication to help break up aggregates.[2] If that fails, dissolving the peptide in a stronger solvent like DMSO and then slowly diluting it into your buffer with gentle vortexing can prevent precipitation.
Q4: How should I store the lyophilized peptide and its stock solutions?
A4: Lyophilized this compound should be stored at -20°C or -80°C for long-term stability.[4] Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4] Peptide solutions are generally stable for a few weeks at 4°C, but for longer storage, they should be kept at -20°C or -80°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water or aqueous buffer. | The peptide's hydrophobic character is preventing dissolution in the aqueous environment. | 1. Use an organic co-solvent: First, dissolve the peptide in a minimal amount of DMSO (e.g., 10-50 µL for 1 mg of peptide). Once fully dissolved, slowly add your aqueous buffer to the DMSO stock solution while gently vortexing. Aim for a final DMSO concentration that is compatible with your downstream assay (typically ≤1%).[5] 2. Sonication: Use a bath sonicator for brief intervals (e.g., 10-15 seconds) to aid dissolution.[2] 3. Gentle Warming: Gently warm the solution to 37°C, as some peptides are more soluble at higher temperatures. Avoid excessive heat to prevent degradation. |
| Peptide dissolves in organic solvent but precipitates upon dilution with aqueous buffer. | The peptide has exceeded its solubility limit in the final buffer composition. This is common for hydrophobic peptides. | 1. Adjust the dilution method: Add the peptide-organic solvent stock solution dropwise to the aqueous buffer while continuously vortexing. This avoids localized high concentrations of the peptide. 2. Lower the final concentration: Your target concentration may be too high for the desired buffer. Try preparing a more dilute solution. 3. Increase the co-solvent percentage: If your experiment allows, slightly increase the percentage of the organic solvent in the final solution. |
| Low or no signal in my HIV-1 protease assay. | Incomplete dissolution or aggregation of the peptide substrate can lead to an inaccurate concentration and reduced availability to the enzyme. | 1. Confirm complete dissolution: Before use, visually inspect your peptide stock solution to ensure it is clear and free of particulates. Centrifuge the stock solution to pellet any undissolved material. 2. Perform a solubility test: Systematically test the solubility of the peptide in your final assay buffer at the desired concentration. 3. Consider non-ionic detergents: Including a small amount of a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer can sometimes help maintain peptide solubility and prevent it from sticking to microplate wells. |
| Assay results are inconsistent between experiments. | This could be due to instability of the peptide stock solution or variability in its preparation. | 1. Aliquot stock solutions: Prepare single-use aliquots of your peptide stock solution to avoid degradation from multiple freeze-thaw cycles.[4] 2. Standardize the dissolution protocol: Ensure you are using the exact same procedure (solvents, concentrations, mixing, etc.) to prepare your peptide solution for each experiment. 3. Store solutions properly: Keep stock solutions at -20°C or -80°C and protect them from light. |
Quantitative Data on Solubility
Below is a general guide to peptide solubility based on amino acid characteristics.
| Peptide Characteristics | Recommended Solvents & Approaches |
| Overall Neutral Charge (like Ac-SQNYPVV-NH2) | - Start with sterile, distilled water. - If insoluble, use a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to create a stock solution, then dilute with aqueous buffer. |
| Acidic Peptides (net negative charge) | - Start with water. - If insoluble, add a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate to increase the pH and aid dissolution.[2] |
| Basic Peptides (net positive charge) | - Start with water. - If insoluble, add a small amount of an acidic solution like 10% acetic acid to lower the pH and aid dissolution.[2] |
Experimental Protocols
Protocol 1: General Solubilization of this compound
-
Preparation: Allow the lyophilized peptide vial to warm to room temperature before opening to minimize moisture condensation. Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Initial Solubility Test: Weigh out a small, known amount of the peptide (e.g., 1 mg).
-
Aqueous Attempt: Add a small volume of sterile, distilled water (e.g., 100 µL) and gently vortex. Observe for complete dissolution (a clear solution).
-
Organic Solvent Dissolution: If the peptide is not soluble in water, add a minimal volume of DMSO (e.g., 20-50 µL for 1 mg) to a fresh, small amount of the peptide. Vortex until a clear solution is obtained.
-
Dilution into Aqueous Buffer: Slowly add your desired aqueous buffer (e.g., PBS or assay buffer) to the DMSO stock solution dropwise while gently vortexing. Visually inspect for any signs of precipitation.
-
Final Preparation: Once the desired concentration is reached and the solution is clear, it is ready for use. If any precipitate is visible, centrifuge the solution and use the supernatant.
Protocol 2: HIV-1 Protease Activity Assay
This protocol describes a general fluorometric assay for HIV-1 protease activity using a FRET-based substrate, which is a common application for peptides like this compound when appropriately labeled with a fluorophore and quencher.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Prepare a stock solution of this compound (or its FRET-labeled version) in DMSO, and then dilute to the desired final concentration in the assay buffer.
-
Prepare a solution of recombinant HIV-1 protease in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the HIV-1 protease solution.
-
To test for inhibitors, pre-incubate the protease with the test compounds.
-
Initiate the reaction by adding the peptide substrate solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore being used.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
Visualizations
Caption: Experimental workflow for a fluorometric HIV-1 protease assay.
Caption: Troubleshooting logic for peptide solubility issues.
References
Technical Support Center: Assays with Ac-SQNYPVV-NH2 and Other N-terminally Acetylated, C-terminally Amidated Heptapeptides
This guide is intended for researchers, scientists, and drug development professionals to help improve the signal-to-noise ratio and overall success of their experiments with synthetic peptides.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks I should perform before starting my assay with a new lot of Ac-SQNYPVV-NH2?
A1: Before beginning any experiment, it is crucial to ensure the quality and proper handling of your synthetic peptide.
-
Peptide Quality: Verify the certificate of analysis (CoA) for purity, molecular weight, and any counter-ions (e.g., TFA) present.
-
Solubility Testing: Test the solubility of a small aliquot of the peptide in the intended assay buffer. Peptides with hydrophobic residues can be challenging to dissolve.
-
Proper Storage: Ensure the peptide has been stored according to the manufacturer's recommendations, typically lyophilized at -20°C or -80°C and protected from light.
Q2: I am observing high background in my ELISA-based assay. What are the common causes and solutions?
A2: High background in an ELISA can mask the specific signal. Here are common causes and troubleshooting steps:
-
Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of antibodies or the peptide to the plate surface.
-
Cross-Reactivity: The primary or secondary antibodies may be cross-reacting with other components in the sample or the blocking buffer itself.
-
Inadequate Washing: Residual unbound reagents can lead to a high background signal.
-
Reagent Contamination: Contaminated buffers or reagents can be a source of non-specific signal.
Q3: My fluorescence polarization (FP) assay is showing a low signal or inconsistent readings. What should I troubleshoot?
A3: Low or inconsistent signals in FP assays can be due to several factors:
-
Incorrect Instrument Settings: Ensure the excitation and emission wavelengths are correctly set for your fluorophore. The gain setting should be optimized to maximize the signal without saturating the detector.
-
Low Fluorophore Concentration: The concentration of the fluorescently labeled peptide may be too low to generate a robust signal.
-
Fluorophore Quenching: Components in the assay buffer or the peptide itself could be quenching the fluorescence.
-
Peptide Aggregation: Aggregation of the peptide can lead to erratic FP readings.
-
Non-specific Binding to Plates: The fluorescent peptide may be binding to the microplate wells, artificially increasing the polarization.
Troubleshooting Guides
Guide 1: Improving Peptide Solubility
Difficulty in dissolving synthetic peptides is a common issue that can significantly impact assay performance.
Problem: The lyophilized Ac-SQNYPVV-NH2 powder is not dissolving completely in the aqueous assay buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Hydrophobic Nature of the Peptide | The SQNYPVV sequence contains hydrophobic residues (Pro, Val). | The peptide dissolves, but the organic solvent must be compatible with the downstream assay. |
| Add a small amount of an organic solvent like DMSO, DMF, or acetonitrile (B52724) to the initial aqueous solution. | ||
| Sonicate the solution briefly in a water bath. | This can help break up small aggregates and facilitate dissolution. | |
| Peptide Aggregation | Use a vortex mixer for a short duration. | The peptide should dissolve more readily. |
| If aggregation persists, consider using a different buffer with a slightly altered pH or ionic strength. | The change in buffer conditions may disrupt intermolecular interactions causing aggregation. | |
| Incorrect pH of the Buffer | Determine the isoelectric point (pI) of the peptide. If the buffer pH is close to the pI, the peptide will have minimal solubility. | Adjusting the buffer pH away from the pI will increase the net charge of the peptide and improve solubility. |
| Adjust the buffer pH to be at least 2 units above or below the pI. |
Guide 2: Reducing High Background in Immunoassays
A high background can obscure the specific signal, leading to a poor signal-to-noise ratio.
Problem: An ELISA designed to detect the binding of an antibody to immobilized Ac-SQNYPVV-NH2 shows high optical density (OD) values in the negative control wells.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Blocking | Optimize the blocking buffer. Try different blocking agents such as 3-5% Bovine Serum Albumin (BSA) or non-fat dry milk in TBST or PBST.[1] | A reduction in the OD of the negative control wells, indicating less non-specific binding. |
| Increase the blocking time (e.g., to 2 hours at room temperature or overnight at 4°C). | ||
| Non-specific Antibody Binding | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a good signal with low background. | Lower antibody concentrations should reduce non-specific binding while maintaining a detectable specific signal. |
| Include a secondary antibody-only control to check for non-specific binding of the secondary antibody. | If this control shows a high signal, the issue is with the secondary antibody or the blocking step. | |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes). | More thorough removal of unbound reagents, leading to a lower background. |
| Increase the volume of wash buffer and the soaking time during each wash. | ||
| Add a detergent like Tween-20 (0.05-0.1%) to the wash buffer to help reduce non-specific interactions.[1] |
Experimental Protocols
Protocol 1: General ELISA Protocol for Peptide-Antibody Interaction
This protocol provides a general framework for an indirect ELISA to detect antibodies that bind to Ac-SQNYPVV-NH2.
-
Coating:
-
Dissolve Ac-SQNYPVV-NH2 in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) to a final concentration of 1-10 µg/mL.
-
Add 100 µL of the peptide solution to each well of a high-binding 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBST: PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk in PBST).
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the enzyme-conjugated secondary antibody (e.g., HRP-conjugated) in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.
-
Incubate until sufficient color develops.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
-
Read Plate:
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Protocol 2: General Fluorescence Polarization Assay for Peptide-Protein Interaction
This protocol outlines a competitive FP assay to screen for inhibitors of the interaction between a fluorescently labeled Ac-SQNYPVV-NH2 and a target protein.
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescently labeled Ac-SQNYPVV-NH2 (tracer) in an appropriate buffer (e.g., PBS with 0.01% Tween-20).
-
Prepare a stock solution of the target protein in the same buffer.
-
Prepare a dilution series of the unlabeled competitor peptide or small molecule inhibitor.
-
-
Assay Setup (in a black, low-binding 96- or 384-well plate):
-
Total Fluorescence Wells: Add tracer and buffer only.
-
Blank Wells: Add buffer only.
-
Free Tracer Wells: Add a fixed concentration of the tracer.
-
Bound Tracer Wells: Add the tracer and the target protein at a concentration that gives a significant polarization shift.
-
Competition Wells: Add the tracer, target protein, and varying concentrations of the competitor.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time to reach binding equilibrium. Protect from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a plate reader equipped with the appropriate excitation and emission filters for the fluorophore.
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate the change in millipolarization (mP) units.
-
Plot the mP values against the log of the competitor concentration and fit the data to a suitable model to determine the IC₅₀.
-
Visualizations
References
Technical Support Center: Stability of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 in solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal way to store the lyophilized this compound peptide?
A1: For maximum stability, the lyophilized peptide should be stored at -20°C or, for long-term storage, at -80°C.[1][2] It is crucial to keep the peptide in a tightly sealed container away from light and moisture.[1][3] Before opening the vial, it should be allowed to warm to room temperature in a desiccator to prevent condensation, as many peptides are hygroscopic.[4]
Q2: What are the primary degradation pathways for this compound in solution?
A2: Based on its amino acid sequence, the primary degradation pathways for this peptide in solution are:
-
Deamidation: The asparagine (Asn) and glutamine (Gln) residues are susceptible to deamidation, a reaction that is highly dependent on pH and temperature.[5] Deamidation of asparagine typically proceeds through a cyclic imide intermediate, especially in the pH range of 5 to 12, yielding both aspartyl and isoaspartyl products.[5]
-
Oxidation: The tyrosine (Tyr) residue is prone to oxidation, a process that can be accelerated by exposure to oxygen, light, and certain metal ions.
-
Hydrolysis: The peptide bond C-terminal to the serine (Ser) residue can be susceptible to hydrolysis.
-
Aggregation: The presence of hydrophobic residues like proline (Pro) and valine (Val) can lead to the formation of aggregates, which is a form of physical instability.
Q3: What is the recommended procedure for dissolving the lyophilized peptide?
A3: A general recommendation is to first attempt to dissolve the peptide in sterile, distilled water. If the peptide does not dissolve, the choice of solvent depends on the overall charge of the peptide. For very hydrophobic peptides that are difficult to dissolve, a small amount of an organic solvent like DMSO can be used, followed by dilution with an aqueous buffer. For peptides that tend to aggregate, the use of 6 M guanidinium (B1211019) chloride (Gdn-HCl) or 8 M urea (B33335) may be necessary to aid dissolution. It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire sample.
Q4: What are the best practices for storing the peptide once it is in solution?
A4: The shelf-life of peptides in solution is limited.[1] To prolong the stability of your peptide solution, it is recommended to:
-
Use sterile buffers with a pH between 5 and 7.[4]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
-
Store the aliquots at -20°C or -80°C.[2]
-
Protect the solution from light.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of peptide activity or inconsistent experimental results. | Peptide degradation due to improper storage or handling. | 1. Verify storage conditions (temperature, light, and moisture protection). 2. Prepare fresh peptide stock solutions and aliquot for single use. 3. Analyze the peptide stock for degradation products using HPLC-MS. |
| Difficulty dissolving the peptide. | The peptide may be hydrophobic or prone to aggregation. | 1. Attempt dissolution in a small amount of an organic solvent (e.g., DMSO) before adding aqueous buffer. 2. Use sonication to aid dissolution. 3. For persistent aggregation, consider using chaotropic agents like 6 M Gdn-HCl or 8 M urea. |
| Appearance of new peaks in HPLC analysis. | Chemical degradation of the peptide (e.g., deamidation, oxidation). | 1. Use HPLC-MS to identify the molecular weight of the new peaks to confirm the type of degradation. 2. Optimize storage and experimental conditions (pH, temperature, light exposure) to minimize the specific degradation pathway. |
| Precipitation of the peptide from solution over time. | Peptide aggregation or poor solubility in the chosen buffer. | 1. Re-evaluate the buffer composition and pH for optimal peptide solubility. 2. Consider adding a small percentage of an organic solvent or a non-ionic detergent to the buffer if compatible with the experiment. 3. Store at a lower concentration. |
Degradation Pathways and Prevention
The following diagrams illustrate the main chemical degradation pathways for this compound and suggest preventative measures.
References
- 1. genscript.com [genscript.com]
- 2. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 3. jpt.com [jpt.com]
- 4. Best Practices for Peptide Storage and Handling [genosphere-biotech.com]
- 5. Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HIV-1 Protease Assays with Ac-SQNYPVV-NH2
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the peptide substrate Ac-SQNYPVV-NH2 in HIV-1 protease assays.
Troubleshooting Guide
This guide addresses common issues encountered during HIV-1 protease assays using the Ac-SQNYPVV-NH2 substrate.
Problem 1: Low or No Enzyme Activity
Possible Causes & Solutions
| Cause | Solution |
| Inactive Enzyme | - Ensure proper storage of HIV-1 protease at -80°C in small aliquots to avoid repeated freeze-thaw cycles. - Perform a positive control experiment with a known potent inhibitor (e.g., Pepstatin A) to confirm enzyme activity. |
| Incorrect Assay Buffer pH | - HIV-1 protease typically has an optimal pH range of 4.5-6.0. Verify the pH of your assay buffer.[1] - Prepare fresh buffer if there are any doubts about its quality or pH. |
| Substrate Degradation | - Prepare fresh substrate stock solutions. Store lyophilized peptide at -20°C or lower. - Once in solution, use the substrate promptly or store in aliquots at -80°C. |
| Inhibitory Contaminants | - Use high-purity water and reagents for all buffers and solutions. - Ensure labware is thoroughly cleaned to remove any residual detergents or other potential inhibitors. |
Problem 2: High Background Signal in Fluorescence Assays
Possible Causes & Solutions
| Cause | Solution |
| Autohydrolysis of Substrate | - Run a "no-enzyme" control to measure the rate of substrate degradation in the assay buffer alone. - If autohydrolysis is significant, consider adjusting the buffer composition or pH. |
| Contaminated Reagents | - Test each reagent individually for fluorescence at the assay's excitation and emission wavelengths. - Use fresh, high-quality reagents. |
| Compound Interference | - When screening inhibitors, test the compounds for intrinsic fluorescence at the assay wavelengths.[2] - Include a "no-enzyme, with compound" control to quantify compound fluorescence. |
Problem 3: Poor Data Reproducibility
Possible Causes & Solutions
| Cause | Solution |
| Inaccurate Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions like enzyme stocks in glycerol (B35011). |
| Temperature Fluctuations | - Ensure all reagents are equilibrated to the assay temperature (typically 37°C) before starting the reaction. - Use a temperature-controlled plate reader or water bath for incubations. |
| Substrate Solubility Issues | - Ensure the Ac-SQNYPVV-NH2 is fully dissolved. Sonication may aid in solubilization. - If using DMSO to dissolve the substrate, ensure the final concentration in the assay does not exceed a level that inhibits the enzyme (typically <5%). |
Frequently Asked Questions (FAQs)
Q1: What are the kinetic parameters for Ac-SQNYPVV-NH2 with HIV-1 protease?
A1: The reported kinetic constants for Ac-SQNYPVV-NH2 with HIV-1 protease are a KM of 5.5 mM and a kcat of 54 s-1.[3][4]
Q2: How should I prepare and store the Ac-SQNYPVV-NH2 substrate?
A2: Lyophilized Ac-SQNYPVV-NH2 should be stored at -20°C or below.[4] For use, create a concentrated stock solution in an appropriate solvent like DMSO or water. It is recommended to prepare single-use aliquots of the stock solution and store them at -80°C to minimize freeze-thaw cycles.[5][6]
Q3: My test compounds are dissolved in DMSO. How might this affect my assay?
A3: DMSO is a common solvent for test compounds, but it can inhibit HIV-1 protease at higher concentrations. It is crucial to keep the final DMSO concentration in the assay consistent across all wells and ideally below 5%. A solvent control well containing the same concentration of DMSO without any test compound should always be included.
Q4: Can I use Ac-SQNYPVV-NH2 in a non-fluorogenic assay?
A4: Yes, Ac-SQNYPVV-NH2 can be used in assays where the cleavage products are detected by methods such as High-Performance Liquid Chromatography (HPLC). This involves separating the substrate from its cleavage products and quantifying the peak areas.
Q5: What is a typical buffer composition for an HIV-1 protease assay?
A5: A common buffer system is a sodium acetate (B1210297) or sodium phosphate (B84403) buffer at a pH between 4.5 and 6.0.[1][7] The buffer may also contain salts (e.g., NaCl), a reducing agent like DTT, and a chelating agent such as EDTA.[8]
Experimental Protocols
Protocol 1: Fluorogenic HIV-1 Protease Activity Assay
This protocol is based on the general principles of commercially available fluorometric HIV-1 protease assay kits.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol, pH 5.5.
-
HIV-1 Protease Stock : Prepare a concentrated stock solution in a suitable buffer (e.g., 20mM Tris, 20mM MES, 200mM NaCl, 1mM EDTA, 10% (v/v) glycerol and 0.05% 2-mercaptoethanol, pH 6.5).[8] Aliquot and store at -80°C.
-
Substrate Stock : Prepare a 10 mM stock of a fluorogenic version of Ac-SQNYPVV-NH2 (e.g., with EDANS/DABCYL FRET pair) in DMSO.[9] Store in aliquots at -80°C.
-
Positive Control : Prepare a stock solution of a known inhibitor, such as Pepstatin A, in DMSO.[5]
-
-
Assay Procedure :
-
Prepare a reaction master mix containing assay buffer and the fluorogenic substrate.
-
In a 96-well plate, add your test compounds or positive control inhibitor. Include wells for enzyme control (no inhibitor) and background control (no enzyme).
-
Add the HIV-1 protease to all wells except the background control.
-
Incubate the plate at 37°C for 10-15 minutes to allow for any inhibitor binding.
-
Initiate the reaction by adding the substrate master mix to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for 30-60 minutes with excitation at ~340 nm and emission at ~490 nm for an EDANS/DABCYL pair.[9]
-
-
Data Analysis :
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves).
-
Determine the percent inhibition for each test compound relative to the enzyme control.
-
Protocol 2: HPLC-Based HIV-1 Protease Activity Assay
-
Reagent Preparation :
-
Assay Buffer : 50 mM Sodium Acetate, pH 5.5.[7]
-
HIV-1 Protease Stock : As described in Protocol 1.
-
Substrate Stock : Prepare a 10 mM stock of Ac-SQNYPVV-NH2 in water or a minimal amount of DMSO.
-
Stop Solution : 10% Trifluoroacetic Acid (TFA).
-
-
Assay Procedure :
-
In microcentrifuge tubes, combine the assay buffer, substrate, and test compounds.
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding HIV-1 protease.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
-
HPLC Analysis :
-
Transfer the supernatant to HPLC vials.
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient of water/acetonitrile with 0.1% TFA to separate the uncleaved substrate from the cleavage products.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak areas corresponding to the substrate and one of the products to determine the extent of cleavage.
-
Visualizations
Caption: General workflow for an HIV-1 protease assay.
Caption: Troubleshooting logic for low enzyme activity.
References
- 1. Kinetic studies of human immunodeficiency virus type 1 protease and its active-site hydrogen bond mutant A28S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. HIV-1 Protease Substrate - Echelon Biosciences [echelon-inc.com]
- 4. amsbio.com [amsbio.com]
- 5. abcam.com [abcam.com]
- 6. abcam.cn [abcam.cn]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. HIV-1 Protease|HIV-1 Protease Recombinant [novateinbio.com]
- 9. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
Technical Support Center: Optimizing Cleavage of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
This technical support guide provides researchers, scientists, and drug development professionals with detailed information for the enzymatic cleavage of the synthetic peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2.
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I use to cleave the Tyr-Pro bond in this compound?
A1: The recommended enzyme for cleaving the bond between Tyrosine (Tyr) and Proline (Pro) in this peptide is HIV-1 Protease . This peptide sequence is a known substrate for HIV-1 protease, which specifically cleaves at this site.[1]
Q2: Why is chymotrypsin (B1334515) not the ideal enzyme for cleaving the Tyr-Pro bond?
A2: While chymotrypsin typically cleaves C-terminal to aromatic amino acids like Tyrosine, its activity is significantly hindered or blocked when a Proline residue is in the P1' position (the position immediately following the cleavage site). Therefore, chymotrypsin is not recommended for efficient cleavage of the Tyr-Pro bond in this peptide.
Q3: What are the expected cleavage products?
A3: Upon successful cleavage of this compound by HIV-1 protease, you will obtain two fragments:
-
Fragment 1: Ac-Ser-Gln-Asn-Tyr
-
Fragment 2: Pro-Val-Val-NH2
Q4: How can I monitor the progress of the cleavage reaction?
A4: The progress of the reaction can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2][3][4] HPLC will allow you to observe the decrease in the peak corresponding to the full-length peptide and the appearance of new peaks for the cleavage fragments. Mass spectrometry can be used to confirm the identity of the fragments by their molecular weight.
Optimizing Buffer Conditions
The efficiency of HIV-1 protease is highly dependent on the reaction buffer conditions. Below is a summary of recommended buffer components and their typical concentration ranges for optimal cleavage.
| Parameter | Recommended Condition | Notes |
| Enzyme | HIV-1 Protease | Specifically cleaves the Tyr-Pro bond. |
| pH | 4.0 - 6.0 | The optimal pH for HIV-1 protease activity is generally in the acidic range.[5] A pH of 5.5 is commonly used. |
| Buffer | Sodium Acetate (B1210297) or Potassium Phosphate | 100-250 mM is a typical concentration range. |
| Temperature | 37°C | |
| Additives | Dithiothreitol (DTT) | 1-5 mM can be included to maintain a reducing environment. |
| EDTA | 1 mM can be included to chelate divalent metal ions. | |
| Salt Concentration | Up to 2 M NaCl | High concentrations of sodium chloride (up to 5 M) generally do not inhibit the enzyme.[6] |
| Inhibitors | Divalent Cations (e.g., Mg²⁺) | High concentrations of Mg²⁺ can lead to dissociation of the protease dimer and loss of activity.[2][6] |
Experimental Protocols
Protocol 1: Enzymatic Cleavage of this compound
-
Prepare the Reaction Buffer: Prepare a 100 mM sodium acetate buffer with a pH of 5.5. Add DTT to a final concentration of 1 mM and EDTA to a final concentration of 1 mM.
-
Dissolve the Peptide Substrate: Dissolve the this compound peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Enzyme Stock Solution: Reconstitute the lyophilized HIV-1 protease in the reaction buffer to a concentration of 0.1-1 mg/mL.
-
Initiate the Cleavage Reaction: Add the HIV-1 protease to the peptide solution. A typical enzyme-to-substrate ratio (w/w) is 1:20 to 1:100.
-
Incubation: Incubate the reaction mixture at 37°C. The optimal incubation time can range from 2 to 18 hours and should be determined empirically.
-
Monitoring the Reaction: At various time points (e.g., 0, 2, 4, 8, and 18 hours), take an aliquot of the reaction mixture and stop the reaction by adding an equal volume of 0.1% Trifluoroacetic Acid (TFA). Analyze the sample by HPLC.
-
Reaction Termination: Once the desired level of cleavage is achieved, terminate the entire reaction by adding 0.1% TFA. The sample is now ready for purification of the cleavage fragments.
Protocol 2: Analysis of Cleavage Products by HPLC
-
HPLC System: Use a reverse-phase HPLC system with a C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from 5% to 65% Solvent B over 30 minutes.
-
Detection: Monitor the elution profile at 214 nm and 280 nm.
-
Analysis: The full-length peptide will have a specific retention time. As the cleavage proceeds, the peak for the full-length peptide will decrease, and two new peaks corresponding to the more polar (Ac-Ser-Gln-Asn-Tyr) and less polar (Pro-Val-Val-NH2) fragments will appear.
Protocol 3: Confirmation of Cleavage Products by Mass Spectrometry
-
Sample Preparation: The aliquots taken from the cleavage reaction can be directly analyzed or after HPLC fractionation.
-
Mass Spectrometry: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
-
Analysis: Determine the molecular weights of the species in the reaction mixture. Confirm the presence of the expected cleavage fragments by comparing their measured masses to the theoretical masses:
-
This compound (Intact): ~846.9 g/mol
-
Ac-Ser-Gln-Asn-Tyr (Fragment 1): ~525.5 g/mol
-
Pro-Val-Val-NH2 (Fragment 2): ~325.4 g/mol
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or incomplete cleavage | Inactive Enzyme: Improper storage or handling of HIV-1 protease. | 1. Ensure the enzyme has been stored at the recommended temperature (-20°C or -80°C).2. Avoid multiple freeze-thaw cycles.3. Test enzyme activity with a known control substrate. |
| Suboptimal Buffer Conditions: Incorrect pH or buffer composition. | 1. Verify the pH of the reaction buffer is between 4.0 and 6.0.2. Prepare fresh buffer and ensure all components are at the correct concentration. | |
| Substrate Solubility Issues: The peptide may not be fully dissolved. | 1. Ensure the peptide is completely dissolved in the reaction buffer before adding the enzyme.2. Sonication may aid in dissolving the peptide. | |
| Insufficient Incubation Time: The reaction may not have proceeded long enough. | 1. Increase the incubation time and monitor the reaction at longer intervals (e.g., 24 hours).2. Consider increasing the enzyme-to-substrate ratio. | |
| Unexpected Cleavage Products | Enzyme Contamination: The HIV-1 protease preparation may be contaminated with other proteases. | 1. Use a high-purity, recombinant HIV-1 protease.2. Analyze the unexpected fragments by MS/MS to identify the cleavage sites. |
| Peptide Instability: The peptide itself may be degrading under the reaction conditions. | 1. Run a control reaction with the peptide in the reaction buffer without the enzyme to check for non-enzymatic degradation. | |
| Difficulty in Analyzing Results | Poor HPLC Resolution: The peptide and its fragments are not well separated. | 1. Optimize the HPLC gradient. A shallower gradient may improve separation.2. Ensure the column is in good condition. |
| Low Signal in Mass Spectrometry: Difficulty in detecting the peptide or its fragments. | 1. Increase the concentration of the sample injected.2. Optimize the mass spectrometer settings for peptide analysis. |
Visualizations
References
- 1. Peptide substrates and inhibitors of the HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of pH and nonphysiological salt concentrations on human immunodeficiency virus-1 protease dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. HIV-1 protease specificity derived from a complex mixture of synthetic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic studies of human immunodeficiency virus type 1 protease and its active-site hydrogen bond mutant A28S - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Troubleshooting Low Furin Activity with Ac-SQNYPVV-NH2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity in assays utilizing the fluorogenic furin substrate, Ac-SQNYPVV-NH2.
Frequently Asked Questions (FAQs)
Q1: What is Ac-SQNYPVV-NH2, and what is its primary application?
Ac-SQNYPVV-NH2 is a synthetic peptide substrate used to measure the activity of the endoprotease furin. Furin is a critical enzyme involved in the processing of a wide variety of precursor proteins in the secretory pathway. Assays using this substrate are often employed in drug discovery to screen for furin inhibitors, which have therapeutic potential in various diseases, including cancer and infectious diseases.
Q2: What is the expected outcome of a successful enzymatic reaction with Ac-SQNYPVV-NH2?
Ac-SQNYPVV-NH2 is a fluorogenic substrate, meaning it is initially non-fluorescent. Upon cleavage by furin, a fluorescent molecule (often a coumarin (B35378) derivative like AMC) is released, resulting in an increase in fluorescence intensity. The rate of this increase is directly proportional to the furin activity.
Q3: My assay shows little to no increase in fluorescence. What are the potential causes?
Low or absent enzyme activity can stem from several factors, including problems with the enzyme itself, the substrate, the assay conditions, or the detection method. A systematic troubleshooting approach, as outlined in the guides below, is the most effective way to identify and resolve the issue.
Troubleshooting Guides
Issue 1: Sub-optimal Enzyme Activity
Low enzyme activity can be due to degraded or inactive furin, or incorrect enzyme concentration.
Troubleshooting Steps:
-
Verify Enzyme Integrity:
-
Storage: Ensure the furin enzyme has been stored at the recommended temperature (typically -80°C) and has not undergone multiple freeze-thaw cycles.
-
Positive Control: Run a control reaction with a known, active furin preparation to confirm the viability of your enzyme stock.
-
-
Optimize Enzyme Concentration:
-
Perform an enzyme titration experiment to determine the optimal concentration of furin for your assay. The signal should be linear over the course of the experiment.
-
Issue 2: Problems with the Substrate
Issues with the Ac-SQNYPVV-NH2 substrate, such as degradation or incorrect concentration, can lead to low signal.
Troubleshooting Steps:
-
Check Substrate Quality:
-
Storage: Store the peptide substrate according to the manufacturer's instructions, typically desiccated at -20°C or -80°C and protected from light.
-
Solubility: Ensure the substrate is fully dissolved in a suitable solvent (e.g., DMSO) before diluting it into the assay buffer. Incomplete dissolution can lead to inaccurate concentrations.
-
-
Optimize Substrate Concentration:
-
The substrate concentration should ideally be at or near the Michaelis-Menten constant (Km) for furin. If this is unknown for Ac-SQNYPVV-NH2, a substrate titration experiment is recommended to determine the optimal concentration.
-
Issue 3: Incorrect Assay Conditions
Enzyme activity is highly sensitive to the reaction environment.
Troubleshooting Steps:
-
Verify Buffer Composition:
-
Furin activity is dependent on specific ions and pH. Ensure your assay buffer contains the correct components at the appropriate concentrations. A common furin assay buffer is 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol.[1] Some protocols may use Tris or Bis-Tris buffers.
-
-
Optimize pH:
-
Optimize Temperature:
-
Check for Inhibitors:
-
Contaminants in your sample or reagents can inhibit enzyme activity. Run a control with a known furin inhibitor (e.g., Dec-RVKR-CMK) to ensure that your assay can detect inhibition.
-
| Parameter | Recommended Range | Common Issues |
| pH | 6.0 - 7.5 | Suboptimal pH can drastically reduce enzyme activity. |
| Temperature | 30°C - 37°C | Inconsistent or incorrect temperature can affect reaction rates. |
| Calcium (Ca²⁺) | 1 - 5 mM | Furin is a calcium-dependent protease. |
| Reducing Agent | 1 mM (e.g., β-mercaptoethanol) | May be required for optimal activity. |
Issue 4: Detection Method and Instrumentation
Problems with the fluorescence reader or plate setup can lead to inaccurate measurements.
Troubleshooting Steps:
-
Instrument Settings:
-
Verify that the excitation and emission wavelengths on your fluorescence plate reader are correctly set for the fluorophore released from Ac-SQNYPVV-NH2 (typically Ex/Em = 380/460 nm for AMC).
-
Ensure the instrument's gain setting is optimized for the expected signal range.
-
-
Plate Type:
-
Use black, opaque-walled microplates for fluorescence assays to minimize light scatter and well-to-well crosstalk.
-
-
Read Mode:
-
For kinetic assays, ensure you are taking readings at appropriate time intervals to capture the linear phase of the reaction.
-
Experimental Protocols
General Protocol for a Fluorometric Furin Activity Assay
This protocol provides a general framework. Optimization of specific parameters may be required.
-
Reagent Preparation:
-
Furin Assay Buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 1 mM β-mercaptoethanol.
-
Furin Enzyme: Prepare a stock solution of recombinant human furin in assay buffer. The final concentration in the assay will need to be optimized.
-
Substrate Stock: Prepare a 10 mM stock solution of Ac-SQNYPVV-NH2 in DMSO.
-
Positive Control Inhibitor: Prepare a stock solution of a known furin inhibitor (e.g., Dec-RVKR-CMK) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 40 µL of assay buffer to each well.
-
Add 10 µL of test compound (dissolved in assay buffer with a small percentage of DMSO) or vehicle control to the appropriate wells.
-
Add 20 µL of the diluted furin enzyme solution to all wells except the "no enzyme" control wells. Add 20 µL of assay buffer to the "no enzyme" wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of a working solution of Ac-SQNYPVV-NH2 (diluted from the stock into assay buffer). The final substrate concentration should be optimized.
-
Immediately begin reading the fluorescence intensity (Ex/Em = 380/460 nm) in a kinetic mode at 37°C, taking readings every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Compare the rates of reaction in the presence of test compounds to the vehicle control to determine the percent inhibition.
-
Visualizing Experimental Workflows and Logical Relationships
Caption: Troubleshooting workflow for low furin activity.
Caption: Simplified furin-mediated proprotein activation pathway.
References
- 1. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the furin endoprotease is a multiple‐step process: requirements for acidification and internal propeptide cleavage | The EMBO Journal [link.springer.com]
- 3. Identification of a pH Sensor in the Furin Propeptide That Regulates Enzyme Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Optimize Temperature and pH for Enzyme Activity [synapse.patsnap.com]
Minimizing peptide aggregation of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to minimize aggregation of the peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2).
Frequently Asked Questions (FAQs)
Q1: Why does my this compound peptide have a high tendency to aggregate?
A1: The aggregation potential of Ac-SQNYPVV-NH2 is primarily driven by its amino acid sequence and structure. Peptides with a high content of hydrophobic amino acids, such as the two consecutive Valine (Val) residues at the C-terminus of this peptide, tend to self-associate to minimize their exposure to water. This process, known as hydrophobic collapse, is a major cause of aggregation. Additionally, the N-terminus is acetylated and the C-terminus is amidated, neutralizing the terminal charges and potentially increasing overall hydrophobicity. Finally, polar uncharged residues like Gln and Asn can form intermolecular hydrogen bonds, which may also contribute to the formation of aggregated structures.
Q2: How can I detect if my Ac-SQNYPVV-NH2 peptide is aggregating?
A2: Several methods can be used to detect and quantify peptide aggregation. It is often recommended to use a combination of techniques for a comprehensive assessment.
-
Visual Inspection: The simplest method is to look for any signs of precipitation, cloudiness, or turbidity in the peptide solution.[1]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. The presence of large particles (i.e., hundreds of nanometers or larger) is a strong indicator of aggregation.
-
Thioflavin T (ThT) Assay: This fluorescent dye binds specifically to beta-sheet structures, which are common in amyloid-like aggregates. An increase in fluorescence intensity indicates the formation of such aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier from the column (in the void volume for very large aggregates) than the peptide monomer.
Q3: What is the best initial approach to solubilizing a fresh batch of lyophilized Ac-SQNYPVV-NH2?
A3: A systematic approach is recommended to avoid inducing aggregation during solubilization.[1] Due to the peptide's hydrophobic nature, direct dissolution in an aqueous buffer is often difficult. The recommended starting point is:
-
Add a minimal amount of a water-miscible organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF), to the lyophilized peptide.[1][2]
-
Vortex or sonicate briefly until the peptide is fully dissolved in the organic solvent.[1]
-
Slowly add the desired aqueous buffer to the peptide-organic solvent mixture in a dropwise manner while continuously vortexing or stirring.[1] This slow dilution prevents localized high concentrations of the peptide that can trigger immediate precipitation.[1]
Q4: Which buffer conditions are optimal for preventing aggregation of this peptide?
A4: Buffer composition can significantly impact peptide solubility.
-
pH: The pH of the buffer should be adjusted to be at least 1-2 units away from the peptide's isoelectric point (pI).[2][3][4] At its pI, a peptide has a net neutral charge, minimizing electrostatic repulsion and increasing the likelihood of aggregation.[4] For a neutral peptide like Ac-SQNYPVV-NH2, you may need to experiment with a range of pH values (e.g., acidic vs. basic) to find optimal solubility.
-
Ionic Strength: The effect of salt concentration is peptide-dependent.[3] Sometimes increasing the ionic strength can enhance solubility by shielding electrostatic interactions, while in other cases, it can promote aggregation. It is advisable to screen a range of salt concentrations (e.g., 50 mM to 150 mM NaCl) to determine the optimal condition.[3][5]
Q5: Are there any additives or excipients that can help stabilize my peptide solution?
A5: Yes, various additives can be included in the buffer to help prevent aggregation. The effectiveness of each additive is peptide-specific and may require empirical testing.[2]
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific intermolecular interactions and suppress aggregation.[2][3] |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide through preferential exclusion.[2] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize the peptide's structure.[2] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Low concentrations of non-ionic detergents can prevent hydrophobic aggregation.[2][4] |
Q6: What is the proper way to store Ac-SQNYPVV-NH2 solutions to maintain their integrity?
A6: To prevent degradation and aggregation during storage, peptide solutions should be kept at -20°C or -80°C.[2] It is also critical to avoid repeated freeze-thaw cycles, as these can induce aggregation.[2][4] We recommend aliquoting the stock solution into single-use volumes before freezing.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with Ac-SQNYPVV-NH2.
Caption: A flowchart to guide troubleshooting of common peptide aggregation issues.
Experimental Protocols
Protocol 1: Systematic Solubilization of Ac-SQNYPVV-NH2
This protocol provides a step-by-step method for dissolving the lyophilized peptide while minimizing aggregation.
-
Preparation: Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Initial Dissolution: Add a small volume of 100% DMSO to the vial to achieve a high concentration stock (e.g., 10-20 mM).
-
Mixing: Vortex the solution for 30-60 seconds. If necessary, sonicate the sample in a water bath for 5-10 minutes to ensure complete dissolution.[1] Visually inspect the solution to confirm there are no particulates.
-
Dilution: Vigorously stir the desired aqueous experimental buffer in a separate tube. Slowly, add the concentrated peptide-DMSO stock solution dropwise into the stirring buffer to reach the final desired concentration.[1] The final concentration of DMSO should ideally be kept low (<5% v/v, if compatible with your assay) to avoid affecting experimental results.[2]
-
Clarification: Centrifuge the final solution at high speed (>10,000 x g) for 10 minutes to pellet any insoluble micro-aggregates.[2] Carefully transfer the supernatant to a new, clean tube for use in your experiments.
Protocol 2: Detection of Aggregation using Thioflavin T (ThT) Assay
This protocol describes a method to detect the presence of amyloid-like aggregates.
-
Materials:
-
Peptide solution (prepared as described above)
-
ThT stock solution (e.g., 1 mM in water)
-
Assay buffer (the same buffer your peptide is in)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
-
-
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20-40 µM.
-
Set up Plate:
-
In triplicate, add your peptide solution to wells.
-
In triplicate, add only the assay buffer to wells (Buffer only control).
-
-
Add ThT: Add an equal volume of the ThT working solution to all wells. The final concentration of ThT in the wells is typically 10-20 µM.[2]
-
Incubation: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measurement: Read the fluorescence intensity using the plate reader.
-
-
Data Analysis: Subtract the average fluorescence of the "Buffer only" control from the fluorescence readings of the peptide-containing wells. A significant increase in fluorescence compared to the control indicates the presence of beta-sheet aggregates.
Caption: Key intrinsic and extrinsic factors that drive peptide aggregation.
References
Calibration curve issues in Ac-SQNYPVV-NH2 based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with assays involving the synthetic peptide Ac-SQNYPVV-NH2.
Frequently Asked Questions (FAQs)
Q1: What is Ac-SQNYPVV-NH2 and what is its primary application in research?
Ac-SQNYPVV-NH2 is a synthetic peptide that serves as a substrate for the Human Immunodeficiency Virus 1 (HIV-1) protease.[1][2] Its primary application is in in-vitro assays designed to screen for and characterize inhibitors of HIV-1 protease, a key enzyme in the HIV replication cycle.
Q2: What are the most common assay formats used for Ac-SQNYPVV-NH2?
The most common assay formats for Ac-SQNYPVV-NH2 are competitive enzyme-linked immunosorbent assays (ELISA) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) based methods. These techniques are used to quantify the peptide or its cleavage products to determine HIV-1 protease activity.
Q3: What are the key sources of variability in calibration curves for Ac-SQNYPVV-NH2 assays?
Key sources of variability in calibration curves for Ac-SQNYPVV-NH2 assays include:
-
Pipetting errors: Inaccurate or inconsistent pipetting of standards, samples, or reagents.
-
Improper standard preparation: Errors in serial dilutions, incorrect initial stock concentration, or use of degraded standards.
-
Matrix effects: Interference from components in the sample matrix (e.g., plasma, serum, cell lysate).
-
Non-specific binding: Adsorption of the peptide to plasticware or other surfaces.
-
Instrument variability: Fluctuations in reader performance or environmental conditions.
Troubleshooting Guide for Calibration Curve Issues
This guide addresses common problems encountered during the generation of calibration curves in Ac-SQNYPVV-NH2 based assays.
Issue 1: Poor Linearity (Low R-squared Value)
A low coefficient of determination (R-squared) indicates that the data points do not closely fit the regression line, suggesting a non-linear relationship between concentration and signal.
| Potential Cause | Recommended Solution |
| Improper Standard Dilution | Prepare fresh serial dilutions of the Ac-SQNYPVV-NH2 standard, ensuring accurate pipetting and thorough mixing at each step. Use a calibrated pipette and high-quality, low-binding pipette tips. |
| Incorrect Curve Fit Model | While a linear regression is often used, some assays may exhibit a non-linear response. Try fitting the data with a 4-parameter or 5-parameter logistic (4-PL or 5-PL) curve fit. |
| Standard Degradation | Ensure the Ac-SQNYPVV-NH2 stock solution is stored correctly (refer to the manufacturer's instructions) and has not undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a new stock if degradation is suspected. |
| Outliers | Examine the data for individual points that deviate significantly from the expected curve. If an outlier is identified and can be attributed to a known error (e.g., pipetting mistake), it may be excluded from the analysis. However, frequent outliers may indicate a systemic issue. |
Issue 2: High Coefficient of Variation (%CV) in Replicates
High %CV between replicate measurements of the same standard indicates poor precision and can compromise the reliability of the assay.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting Technique | Ensure consistent and proper pipetting technique for all standards and samples. Pre-wet pipette tips and dispense liquid against the side of the well to avoid splashing. |
| Inadequate Plate Washing | In ELISA, insufficient or inconsistent washing can leave residual reagents that contribute to variability. Ensure all wells are washed thoroughly and uniformly according to the protocol. |
| Edge Effects | Temperature gradients or evaporation across the microplate can lead to "edge effects," where the outer wells behave differently from the inner wells. To mitigate this, avoid using the outermost wells or incubate the plate in a humidified chamber. |
| Bubbles in Wells | Air bubbles in the wells can interfere with optical readings. Visually inspect the plate before reading and remove any bubbles with a clean pipette tip. |
Issue 3: Low Signal or Poor Sensitivity
Low signal intensity, especially at the lower concentrations of the calibration curve, can limit the detection range of the assay.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentrations | Titrate key reagents such as antibodies (in ELISA) or internal standards (in LC-MS/MS) to determine the optimal concentrations for signal generation. |
| Incorrect Incubation Times or Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. Deviations can significantly impact signal development. |
| Peptide Adsorption (Non-specific Binding) | Peptides can adsorb to plastic surfaces. To minimize this, use low-binding microplates and pipette tips. The addition of a carrier protein like Bovine Serum Albumin (BSA) or a non-ionic surfactant like Tween-20 to the assay buffer can also help. |
| Degraded Enzyme or Substrate (ELISA) | Ensure that the enzyme conjugate and substrate are stored correctly and are not expired. Prepare fresh working solutions for each assay. |
Quantitative Data Summary
The following tables provide examples of expected quantitative data for Ac-SQNYPVV-NH2 assays.
Table 1: Representative Calibration Curve Data for an Ac-SQNYPVV-NH2 Competitive ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | %CV |
| 1000 | 0.152 | 0.158 | 0.155 | 2.7% |
| 500 | 0.245 | 0.255 | 0.250 | 2.8% |
| 250 | 0.432 | 0.448 | 0.440 | 2.5% |
| 125 | 0.756 | 0.780 | 0.768 | 2.2% |
| 62.5 | 1.210 | 1.250 | 1.230 | 2.3% |
| 31.25 | 1.850 | 1.910 | 1.880 | 2.3% |
| 15.63 | 2.340 | 2.400 | 2.370 | 1.8% |
| 0 (Blank) | 2.850 | 2.910 | 2.880 | 1.5% |
Note: This data is for illustrative purposes only.
Table 2: Kinetic Parameters of HIV-1 Protease with Ac-SQNYPVV-NH2 as a Substrate
| Parameter | Value |
| Km (Michaelis Constant) | 6.9 ± 0.5 µM |
| kcat (Turnover Number) | 180 ± 20 s⁻¹ |
| kcat/Km (Catalytic Efficiency) | 26 ± 2 µM⁻¹s⁻¹ |
Data adapted from a study on HIV-1 protease inhibition.[2]
Experimental Protocols
Competitive ELISA Protocol for Ac-SQNYPVV-NH2 Quantification
This protocol describes a hypothetical competitive ELISA for the quantification of Ac-SQNYPVV-NH2.
-
Coating: Coat a 96-well microplate with a capture antibody specific for Ac-SQNYPVV-NH2 diluted in coating buffer (e.g., 1-10 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competition: Prepare standards of known Ac-SQNYPVV-NH2 concentrations and the unknown samples. In a separate plate or tubes, pre-incubate the standards/samples with a fixed concentration of biotinylated Ac-SQNYPVV-NH2 for 1 hour at 37°C.
-
Incubation: Add the pre-incubated mixtures to the coated and blocked plate. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB) to each well and incubate in the dark until sufficient color development.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The signal intensity will be inversely proportional to the concentration of Ac-SQNYPVV-NH2 in the sample.
Visualizations
HIV-1 Replication Cycle and the Role of HIV-1 Protease
The following diagram illustrates the role of HIV-1 protease in the viral replication cycle. Ac-SQNYPVV-NH2 is a substrate for this enzyme, and assays using this peptide are designed to find inhibitors of this critical step.
References
Validation & Comparative
A Comparative Analysis of HIV-1 Protease Substrates: Profiling Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
For researchers, scientists, and drug development professionals, understanding the kinetic profiles of various HIV-1 protease substrates is paramount for the development of effective antiretroviral therapies. This guide provides a comparative analysis of the synthetic peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 against other known HIV-1 protease substrates, supported by experimental data and detailed protocols.
The human immunodeficiency virus type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the post-translational processing of the Gag and Gag-Pol polyproteins. This cleavage is essential for the maturation of infectious virions. The substrate specificity of HIV-1 protease is a key factor in its biological function and a crucial consideration in the design of protease inhibitors. This compound (Ac-SQNYPVV-NH2) is a synthetic heptapeptide (B1575542) substrate that mimics the p17/p24 cleavage site in the Gag polyprotein.
Quantitative Comparison of HIV-1 Protease Substrates
The efficiency of HIV-1 protease cleavage is determined by the kinetic parameters Km and kcat. Km, the Michaelis constant, reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the enzyme for the substrate. The catalytic constant, kcat, represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's overall catalytic efficiency.
Below is a compilation of kinetic data for Ac-SQNYPVV-NH2 and a selection of other synthetic and natural HIV-1 protease substrates.
| Substrate Sequence | P4-P3' | Cleavage Site | Km (µM) | kcat (s⁻¹) | kcat/Km (mM⁻¹s⁻¹) |
| Ac-SQNYPVV-NH₂ | Ser-Gln-Asn-Tyr-Pro-Val-Val | p17/p24 (synthetic) | 5500 | 54 | 9.8 |
| Ac-VSQNYPIVQN-NH₂ | Val-Ser-Gln-Asn-Tyr-Pro-Ile-Val | p17/p24 (natural) | 1100 | 11.2 | 10.2 |
| Ac-ATIMMQRG-NH₂ | Ala-Thr-Ile-Met-Met-Gln-Arg-Gly | p2/p7 (natural) | 2300 | 19.4 | 8.4 |
| Ac-GCTLNFPI-NH₂ | Gly-Cys-Thr-Leu-Asn-Phe-Pro-Ile | p7/p1 (natural) | 99[1] | 0.152[1] | 1.54[1] |
| Ac-SFNFPQIT-NH₂ | Ser-Phe-Asn-Phe-Pro-Gln-Ile-Thr | p1/p6 (natural) | 3600 | 1.1 | 0.3 |
| Ac-PQVFLREK-NH₂ | Pro-Gln-Val-Phe-Leu-Arg-Glu-Lys | TF/PR (natural) | 1400 | 1.8 | 1.3 |
| Ac-TLNFPI-NH₂ | Thr-Leu-Asn-Phe-Pro-Ile | p7/p1 (synthetic) | 4100 | 0.1 | 0.02 |
| Ac-VFNFPI-NH₂ | Val-Phe-Asn-Phe-Pro-Ile | p7/p1 (synthetic) | 1200 | 0.3 | 0.25 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for common assays used to determine the kinetic parameters of HIV-1 protease activity.
High-Performance Liquid Chromatography (HPLC)-Based Assay
This method directly measures the cleavage of a substrate by separating the substrate and its product(s) and quantifying their respective peak areas.
Materials:
-
Recombinant HIV-1 Protease
-
Peptide substrate (e.g., Ac-SQNYPVV-NH2)
-
Assay Buffer: 0.1 M sodium acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, pH 4.7
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Prepare a stock solution of the peptide substrate in DMSO.
-
Dilute the substrate to various concentrations in the Assay Buffer.
-
Initiate the reaction by adding a known concentration of HIV-1 protease to the substrate solutions.
-
Incubate the reaction mixture at 37°C for a predetermined time, ensuring that less than 20% of the substrate is consumed.
-
Stop the reaction by adding the Quenching Solution.
-
Inject the quenched reaction mixture into the HPLC system.
-
Separate the substrate and product using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 220 nm or 280 nm).
-
Calculate the initial velocity of the reaction from the peak areas of the substrate and product.
-
Determine Km and kcat by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Fluorescence Resonance Energy Transfer (FRET)-Based Assay
This continuous assay utilizes a substrate labeled with a fluorophore and a quencher. Cleavage of the substrate separates the pair, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
FRET peptide substrate (e.g., containing an EDANS/DABCYL pair)
-
Assay Buffer: 0.1 M sodium acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, pH 4.7
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET substrate in DMSO.
-
Dilute the substrate to various concentrations in the Assay Buffer in a 96-well microplate.
-
Add a known concentration of HIV-1 protease to each well to initiate the reaction.
-
Immediately place the microplate in a fluorescence reader pre-set to 37°C.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for EDANS/DABCYL).
-
Calculate the initial velocity of the reaction from the linear portion of the fluorescence versus time plot.
-
Determine Km and kcat by fitting the initial velocity data to the Michaelis-Menten equation.
Radiometric Assay
This highly sensitive endpoint assay uses a radiolabeled substrate.
Materials:
-
Recombinant HIV-1 Protease
-
Radiolabeled peptide substrate (e.g., [³H]Ac-SQNYPVV-NH2)
-
Assay Buffer: 0.1 M sodium acetate, 1.0 M NaCl, 1.0 mM EDTA, 1.0 mM DTT, pH 4.7
-
Ion-exchange resin (e.g., AG1-X8)
-
Scintillation fluid and counter
Procedure:
-
Prepare substrate solutions at various concentrations containing a fixed amount of the radiolabeled substrate.
-
Initiate the reaction by adding HIV-1 protease.
-
Incubate at 37°C for a defined period.
-
Stop the reaction and separate the radiolabeled product from the unreacted substrate using ion-exchange chromatography.[2] For example, if the product is charged and the substrate is not, the product will bind to the resin.[2]
-
Elute the bound product and quantify the radioactivity using a scintillation counter.
-
Calculate the amount of product formed to determine the initial reaction velocity.
-
Determine Km and kcat using Michaelis-Menten kinetics.[3]
Signaling Pathways and Experimental Workflows
To visualize the processes involved in HIV-1 protease activity and its analysis, the following diagrams are provided.
Caption: General mechanism of HIV-1 protease cleavage of polyprotein substrates.
Caption: A generalized workflow for determining the kinetic parameters of HIV-1 protease.
Conclusion
The synthetic substrate Ac-SQNYPVV-NH2 is a valuable tool for studying HIV-1 protease activity. Its kinetic parameters, when compared to those of natural cleavage site sequences, provide insights into the determinants of substrate recognition and cleavage efficiency. The choice of substrate for inhibitor screening and kinetic studies depends on the specific research question. While Ac-SQNYPVV-NH2 offers a standardized and readily available option, substrates based on natural cleavage sites may provide more biologically relevant information. The experimental protocols outlined in this guide offer robust methods for characterizing these interactions, ultimately aiding in the rational design of more potent and specific HIV-1 protease inhibitors.
References
- 1. The gag precursor contains a specific HIV-1 protease cleavage site between the NC (P7) and P1 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A radiometric assay for HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic studies of human immunodeficiency virus type 1 protease and its active-site hydrogen bond mutant A28S - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HIV Protease Substrates: Ac-SQNYPVV-NH2 versus Fluorogenic Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate determination of HIV protease activity and the screening of potential inhibitors. This guide provides an objective comparison of the traditional chromogenic substrate, Ac-SQNYPVV-NH2, and modern fluorogenic substrates, supported by experimental data and detailed protocols.
The study of HIV protease, a key enzyme in the viral life cycle, relies on robust and sensitive assay methodologies. The choice of substrate is a pivotal factor influencing the quality and efficiency of these assays. This guide delves into a comparison of Ac-SQNYPVV-NH2, a substrate analogous to a natural cleavage site in the viral polyprotein, and the widely used fluorogenic substrates that offer a different paradigm for activity measurement.
Performance Comparison at a Glance
The performance of a substrate is primarily defined by its kinetic parameters, which describe the efficiency of the enzymatic reaction. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The kcat/Km ratio is a measure of the enzyme's catalytic efficiency.
| Substrate Type | Substrate Name | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Detection Method | Assay Format | Throughput |
| Non-Fluorogenic | Ac-SQNYPVV-NH2 | 5500[1] | 54[1] | 9.8 x 10³ | HPLC | Discontinuous | Low |
| Fluorogenic (FRET) | RE(EDANS)SGIFLETSK(DABCYL)R | 14.7[2] | 7.4[2] | 5.0 x 10⁵ | Fluorescence | Continuous | High |
| Fluorogenic (FRET) | HiLyte Fluor™488/ QXL™520 based | N/A | N/A | 32-fold higher than EDANS/DABCYL equivalent[3] | Fluorescence | Continuous | High |
| Fluorogenic | Abz-Arg-Val-Nle-Phe(NO2)-Glu-Ala-Nle-NH2 | N/A | 9.1 | 1.4 x 10⁶ | Fluorescence | Continuous | High |
| Chromogenic | Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met | 22[4] | 20[4] | 9.1 x 10⁵ | Spectrophotometry | Continuous | High |
Note: Kinetic parameters are sourced from various publications and may have been determined under different experimental conditions. A direct comparison should be made with caution.
Delving into the Substrates
Ac-SQNYPVV-NH2: The Traditional Approach
Ac-SQNYPVV-NH2 is a synthetic peptide that mimics the p17/p24 cleavage site within the HIV Gag polyprotein. Assays using this substrate are typically discontinuous and rely on High-Performance Liquid Chromatography (HPLC) to separate and quantify the cleavage products.
Advantages:
-
Physiologically Relevant Sequence: The peptide sequence is derived from a natural processing site of HIV-1 protease.
-
Direct Measurement: HPLC analysis provides a direct and accurate quantification of the cleavage products.
Disadvantages:
-
Low Throughput: The need for chromatographic separation makes the assay laborious and time-consuming, limiting its suitability for high-throughput screening (HTS).
-
Discontinuous Monitoring: It is not possible to monitor the reaction kinetics in real-time.
-
Lower Sensitivity: Compared to fluorogenic methods, HPLC-based assays generally have lower sensitivity.
Fluorogenic Substrates: A Leap in Efficiency
Fluorogenic substrates have revolutionized HIV protease assays. These peptides are chemically modified with a fluorophore and a quencher moiety. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through Fluorescence Resonance Energy Transfer (FRET). Upon cleavage by HIV protease, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.
Advantages:
-
High Throughput: The assay is amenable to a microplate format, allowing for the simultaneous analysis of numerous samples, making it ideal for HTS of inhibitor libraries.[5][6]
-
Continuous Monitoring: The increase in fluorescence can be monitored in real-time, enabling detailed kinetic studies.[6]
-
High Sensitivity: FRET-based assays are highly sensitive, allowing for the use of lower enzyme concentrations.[2][3]
-
Simplicity and Speed: The mix-and-read format simplifies the experimental workflow and reduces assay time.[7]
Disadvantages:
-
Indirect Measurement: The signal is an indirect measure of product formation and can be susceptible to interference from fluorescent compounds in the sample.
-
Potential for Altered Kinetics: The addition of bulky fluorophore and quencher groups could potentially influence the substrate's interaction with the enzyme.
Experimental Methodologies
Standard Protocol for HIV Protease Assay using Ac-SQNYPVV-NH2 (HPLC-based)
This protocol outlines a typical discontinuous assay for measuring HIV protease activity using the Ac-SQNYPVV-NH2 substrate.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 100 mM sodium acetate, pH 4.7, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT).
-
Prepare a stock solution of Ac-SQNYPVV-NH2 in a suitable solvent (e.g., DMSO) and dilute it to the desired final concentration in the reaction buffer.
-
Prepare a solution of purified recombinant HIV-1 protease in the reaction buffer.
-
-
Enzymatic Reaction:
-
Pre-incubate the substrate solution at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the HIV-1 protease solution to the substrate solution. The final reaction volume can vary, but a typical volume is 50-100 µL.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Reaction Quenching:
-
Stop the reaction by adding a quenching solution, typically a strong acid like 10% trifluoroacetic acid (TFA).
-
-
HPLC Analysis:
-
Inject a specific volume of the quenched reaction mixture onto a reverse-phase HPLC column (e.g., C18).
-
Separate the substrate and its cleavage products using a suitable gradient of solvents (e.g., water/acetonitrile with 0.1% TFA).
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
Quantify the amount of product formed by integrating the area of the corresponding peak and comparing it to a standard curve of the known product.
-
Standard Protocol for HIV Protease Assay using a Fluorogenic FRET Substrate
This protocol describes a continuous assay for HIV protease activity using a generic FRET-based substrate.
-
Reaction Mixture Preparation:
-
Prepare an assay buffer (e.g., 100 mM sodium acetate, pH 4.7, containing 1 M NaCl, 1 mM EDTA, and 1 mM DTT).
-
Prepare a stock solution of the FRET substrate in DMSO and dilute it to the final working concentration in the assay buffer.
-
Prepare a solution of purified recombinant HIV-1 protease in the assay buffer.
-
-
Fluorescence Measurement Setup:
-
Set the excitation and emission wavelengths on a fluorescence plate reader or spectrofluorometer according to the specifications of the FRET pair (e.g., for an EDANS/DABCYL pair, Ex/Em = ~340 nm/~490 nm).
-
Equilibrate the plate reader to the desired reaction temperature (e.g., 37°C).
-
-
Enzymatic Reaction and Data Acquisition:
-
In a microplate well, add the FRET substrate solution.
-
Initiate the reaction by adding the HIV-1 protease solution to the well.
-
Immediately start monitoring the increase in fluorescence intensity over time in a kinetic mode.
-
Record data at regular intervals (e.g., every 30-60 seconds) for a specified duration (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) from the linear portion of the kinetic curve.
-
If quantifying enzyme activity, a standard curve of the free fluorophore can be used to convert the fluorescence units to the concentration of cleaved substrate.
-
Visualizing the Processes
To better understand the workflows and the underlying principles, the following diagrams illustrate the experimental setups and the enzymatic reactions.
Figure 1: Comparative experimental workflows for HPLC-based and FRET-based HIV protease assays.
Figure 2: Schematic of HIV protease action on non-fluorogenic and FRET-based substrates.
Conclusion
The choice between Ac-SQNYPVV-NH2 and fluorogenic substrates for HIV protease assays depends largely on the specific research needs. For detailed mechanistic studies where direct product quantification is paramount and throughput is not a major concern, the HPLC-based assay with Ac-SQNYPVV-NH2 remains a viable option.
However, for high-throughput screening of potential inhibitors and for studies requiring real-time kinetic data, fluorogenic substrates offer undeniable advantages in terms of speed, simplicity, sensitivity, and scalability. The development of novel FRET pairs with improved photophysical properties continues to enhance the sensitivity and utility of these assays, solidifying their position as the gold standard for modern HIV protease research and drug discovery.
References
- 1. HIV-1 Protease Substrate - Echelon Biosciences [echelon-inc.com]
- 2. Fluorogenic Assay for Inhibitors of HIV-1 Protease with Sub-picomolar Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurogentec.com [eurogentec.com]
- 4. Sensitive, soluble chromogenic substrates for HIV-1 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HIV-1 Protease Assay Kit - Creative BioMart [creativebiomart.net]
- 6. SensoLyte® 490 HIV Protease Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 7. Novel fluorogenic substrates for assaying retroviral proteases by resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Specificity of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A Guide to Assessing Protease Cross-Reactivity
Comparative Analysis of Protease Specificity
Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 is a well-established substrate for the human immunodeficiency virus type 1 (HIV-1) protease, an aspartyl protease crucial for the virus's life cycle. The specificity of a protease for its substrate is a critical determinant of its biological function. However, a comprehensive quantitative comparison of the cleavage efficiency of this compound by a broad panel of proteases from different classes (e.g., serine, cysteine, and metalloproteases) is not documented in publicly accessible research.
The generation of such comparative data would require systematic experimental investigation using standardized kinetic assays. The resulting data, typically presented as kinetic parameters such as Kcat (turnover number) and Km (Michaelis constant), would allow for a direct comparison of the peptide's susceptibility to cleavage by various enzymes. The specificity constant (kcat/Km) is the most direct measure of an enzyme's efficiency and selectivity for a given substrate.
Due to the absence of this specific quantitative data, a direct comparison table cannot be provided at this time. The following sections detail the experimental methodologies that would be employed to generate such valuable data.
Experimental Protocols for Assessing Protease Cross-Reactivity
To determine the cross-reactivity of this compound with a panel of proteases, standardized enzymatic assays are employed. The following are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC)-Based Protease Cleavage Assay
This method directly measures the cleavage of the peptide substrate by monitoring the decrease in the substrate peak and the appearance of product peaks over time.
Materials:
-
This compound peptide
-
Purified proteases (e.g., Trypsin, Chymotrypsin, Elastase, Caspase-3, Cathepsin B, MMP-2)
-
Assay buffer specific to each protease (e.g., Tris-HCl for serine proteases, MES or acetate (B1210297) buffer for cathepsins, Tris-HCl with CaCl2 for MMPs)
-
Quenching solution (e.g., 10% Trifluoroacetic Acid - TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile phase A: 0.1% TFA in water
-
Mobile phase B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare working solutions of the peptide substrate and each protease in their respective assay buffers.
-
Initiate the reaction by adding a specific concentration of the protease to the peptide solution. The final reaction volume and concentrations should be optimized for each enzyme.
-
Incubate the reaction mixture at the optimal temperature for each protease (e.g., 37°C).
-
At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding the quenching solution.
-
Analyze the quenched samples by RP-HPLC. Elute the substrate and its cleavage products using a gradient of mobile phase B.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak areas of the substrate and products at each time point to determine the initial reaction velocity.
-
Calculate kinetic parameters (Km and kcat) by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay
This is a highly sensitive continuous assay that requires a modified version of the peptide substrate labeled with a FRET pair (a fluorophore and a quencher).
Materials:
-
FRET-labeled peptide substrate (e.g., a derivative of Ac-SQNYPVV-NH2 with a fluorophore and a quencher on opposite ends of the cleavage site)
-
Purified proteases
-
Assay buffer specific to each protease
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the FRET-labeled peptide substrate.
-
Prepare serial dilutions of each protease in their respective assay buffers in a microplate.
-
Add the FRET-labeled substrate to each well to initiate the reactions.
-
Immediately place the microplate in a fluorescence reader and monitor the increase in fluorescence intensity over time at the fluorophore's emission wavelength.
-
The initial rate of fluorescence increase is proportional to the protease activity.
-
Calculate kinetic parameters by measuring initial velocities at various substrate concentrations.
Signaling Pathway: The Role of HIV-1 Protease in the Viral Life Cycle
The primary target of this compound, HIV-1 protease, plays an indispensable role in the replication of the human immunodeficiency virus. It is not part of a traditional host cell signaling pathway but is a key component of the viral life cycle, which can be considered a "viral signaling" cascade. The protease is responsible for the cleavage of the Gag and Gag-Pol polyproteins, which is a critical step in the maturation of new, infectious virions.
Caption: The HIV-1 life cycle, highlighting the critical role of protease in virion maturation.
Experimental Workflow for Cross-Reactivity Screening
The logical flow for assessing the cross-reactivity of the peptide substrate is crucial for obtaining reliable and comparable data.
Caption: A generalized workflow for assessing the cross-reactivity of a peptide substrate.
Validating HIV-1 Protease Inhibitor Potency: A Comparative Guide to Ac-SQNYPVV-NH2 and Alternative Substrates
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel and more effective HIV-1 protease inhibitors demands robust and reliable methods for assessing their potency. The choice of substrate in these assays is paramount to obtaining accurate and reproducible data. This guide provides a comprehensive comparison of the widely used peptide substrate, Ac-SQNYPVV-NH2, with alternative methods for validating HIV-1 protease inhibitor efficacy. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate assay for their specific needs.
At a Glance: Substrate Performance Comparison
The efficiency of an HIV-1 protease assay is largely determined by the kinetic parameters of the substrate. A lower Michaelis constant (KM) indicates a higher affinity of the enzyme for the substrate, while a higher catalytic rate constant (kcat) signifies a faster turnover. The catalytic efficiency (kcat/KM) is a crucial metric for comparing the overall performance of different substrates.
| Substrate | Assay Type | KM (μM) | kcat (s⁻¹) | kcat/KM (M⁻¹s⁻¹) | Advantages | Disadvantages |
| Ac-SQNYPVV-NH2 | HPLC | 5500[1] | 54[1] | 9.8 x 10³ | Well-characterized, label-free, allows for direct detection of cleavage products. | Lower throughput, requires specialized equipment (HPLC). |
| KARV/L-AEAM | HPLC | 1800 | 7.9 | 4.4 x 10³ | Represents a natural cleavage site in the Gag polyprotein. | Similar disadvantages to other HPLC-based assays. |
| FRET Substrate (EDANS/DABCYL) | Fluorometric | Not consistently reported | Not consistently reported | Varies | High-throughput, continuous monitoring, high sensitivity.[2] | Potential for interference from fluorescent compounds, indirect measurement of cleavage. |
| FRET Substrate (HiLyte Fluor™488/QXL™520) | Fluorometric | Not consistently reported | Not consistently reported | Reported to be 32-fold higher than EDANS/DABCYL equivalent | Higher sensitivity and longer wavelengths reduce interference compared to EDANS/DABCYL. | Similar disadvantages to other FRET-based assays. |
| Cell-Based Reporter Assay | Cell-based (e.g., FRET or BRET) | Not applicable | Not applicable | Not applicable | Measures inhibitor efficacy in a cellular context, accounting for cell permeability and toxicity.[3] | More complex, lower throughput than in vitro assays, potential for off-target effects. |
In-Depth: Experimental Methodologies
Accurate and reproducible data hinge on meticulously executed experimental protocols. Below are detailed methodologies for both HPLC-based and fluorometric assays for determining HIV-1 protease inhibitor potency.
HPLC-Based Assay for HIV-1 Protease Activity using Ac-SQNYPVV-NH2
This method directly measures the cleavage of the Ac-SQNYPVV-NH2 substrate by quantifying the formation of the product peptides using reverse-phase high-performance liquid chromatography (HPLC).
Materials:
-
Recombinant HIV-1 Protease
-
Ac-SQNYPVV-NH2 substrate
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Protocol:
-
Reaction Setup:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the HIV-1 protease inhibitor (or vehicle control).
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding Ac-SQNYPVV-NH2 to a final concentration of 5.5 mM.[1]
-
-
Incubation:
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). Time course experiments may be necessary to ensure the reaction is in the linear range.
-
-
Quenching:
-
Stop the reaction by adding an equal volume of the quenching solution (10% TFA).
-
-
HPLC Analysis:
-
Inject a defined volume of the quenched reaction mixture onto the C18 column.
-
Separate the substrate and cleavage products using a linear gradient of Mobile Phase B (e.g., 5-95% over 20 minutes).
-
Monitor the elution profile by measuring absorbance at 220 nm.
-
-
Data Analysis:
-
Identify and quantify the peak areas corresponding to the substrate and its cleavage products.
-
Calculate the percentage of substrate cleavage and determine the inhibitor's IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Fluorometric FRET-Based Assay for HIV-1 Protease Activity
This high-throughput method utilizes a synthetic peptide substrate labeled with a fluorophore and a quencher. Cleavage of the peptide by HIV-1 protease separates the pair, resulting in an increase in fluorescence.
Materials:
-
Recombinant HIV-1 Protease
-
FRET substrate (e.g., based on the EDANS/DABCYL or HiLyte Fluor™488/QXL™520 pair)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
HIV-1 Protease Inhibitor (e.g., Pepstatin A as a control)
-
Fluorescence microplate reader
Protocol:
-
Reagent Preparation:
-
Reconstitute the lyophilized HIV-1 protease and FRET substrate according to the manufacturer's instructions.
-
Prepare serial dilutions of the test inhibitors.
-
-
Reaction Setup (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Add 20 µL of the diluted HIV-1 protease solution to all wells except the no-enzyme control.
-
Mix and pre-incubate at 37°C for 10-15 minutes.
-
-
Initiation and Measurement:
-
Add 20 µL of the FRET substrate solution to all wells to initiate the reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 60-120 minutes.
-
For EDANS/DABCYL substrates, use an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
For HiLyte Fluor™488/QXL™520 substrates, use an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the key steps in validating HIV-1 protease inhibitor potency using both HPLC-based and FRET-based assays.
Caption: Workflow for HPLC-based HIV-1 protease inhibitor assay.
References
Reproducibility of Kinetic Parameters for the HIV-1 Protease Substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a reliable and reproducible substrate is paramount for the accurate determination of enzyme kinetic parameters. This guide provides a comparative analysis of the peptide substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 (Ac-SQNYPVV-NH2) for the Human Immunodeficiency Virus Type 1 (HIV-1) protease, an essential enzyme in the viral life cycle.[1][2][3] This document outlines the kinetic performance of Ac-SQNYPVV-NH2, compares it with other relevant substrates, and provides detailed experimental protocols to ensure reproducible results.
Comparative Kinetic Analysis of HIV-1 Protease Substrates
The utility of a substrate in kinetic assays is determined by its Michaelis constant (Kм) and catalytic rate constant (kcat). A lower Kм value indicates a higher affinity of the enzyme for the substrate, while the kcat reflects the turnover number, or the number of substrate molecules converted to product per enzyme molecule per second.
The peptide Ac-SQNYPVV-NH2 has been established as a substrate for HIV-1 protease with a reported Kм of 5.5 mM and a kcat of 54 s⁻¹[4]. To provide a comprehensive understanding of its performance, the following table compares the kinetic parameters of Ac-SQNYPVV-NH2 with other peptide substrates commonly used in HIV-1 protease assays. The kinetic parameters for different substrates can vary by several hundred-fold[5].
| Substrate Sequence | Kм (mM) | kcat (s⁻¹) | kcat/Kм (M⁻¹s⁻¹) | Reference |
| This compound | 5.5 | 54 | 9,818 | [Echelon Biosciences[4]](--INVALID-LINK--) |
| KARLM↓AEALK | 0.07 - 0.57 | 0.06 - 5.1 | Varies | [Kovalevsky et al., 2006[6]](--INVALID-LINK--) |
| VSQNY↓PIVQ | Varies | Varies | Varies | [Kovalevsky et al., 2006[6]](--INVALID-LINK--) |
Note: The cleavage site is indicated by ↓. Kinetic parameters can be highly dependent on the specific assay conditions.
Experimental Protocol for Determining HIV-1 Protease Kinetic Parameters
To ensure the reproducibility of kinetic data, a standardized experimental protocol is crucial. The following methodology is a synthesis of established procedures for determining the kinetic parameters of HIV-1 protease with peptide substrates like Ac-SQNYPVV-NH2.[7]
I. Materials and Reagents
-
Recombinant HIV-1 Protease
-
Peptide Substrate (e.g., this compound)
-
Assay Buffer: 0.25 M Potassium Phosphate (pH 5.6), 7.5% Glycerol, 1 mM EDTA, 5 mM DTT, 2 M NaCl[7]
-
Quenching Solution: 6 M Guanidine-HCl[7]
-
Trifluoroacetic Acid (TFA)
-
Acetonitrile
-
Reverse-Phase HPLC system with a C18 column
II. Enzyme Assay Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of the peptide substrate in the assay buffer.
-
Prepare serial dilutions of the substrate to cover a concentration range of 0.02–2.0 mM, depending on the estimated Kм[7].
-
Prepare a stock solution of recombinant HIV-1 protease in the assay buffer. The final enzyme concentration in the reaction will typically be in the nanomolar range.
-
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the desired volume of substrate solution and assay buffer.
-
Initiate the reaction by adding the HIV-1 protease solution. The total reaction volume is typically 100 µL.
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 1 hour), ensuring that substrate turnover is less than 20% to maintain initial velocity conditions[7].
-
-
Reaction Quenching and Sample Preparation:
-
Product Quantification by RP-HPLC:
-
Inject an aliquot of the quenched reaction mixture onto a C18 RP-HPLC column[7].
-
Separate the substrate and cleavage products using a water-acetonitrile gradient containing 0.05% TFA[7].
-
Monitor the elution profile by absorbance at a suitable wavelength (e.g., 220 nm or 280 nm).
-
Quantify the amount of product formed by integrating the peak area and comparing it to a standard curve of the product peptide.
-
III. Data Analysis
-
Calculate the initial reaction velocity (v) at each substrate concentration ([S]).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Determine the kinetic parameters (Kм and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis[7].
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the key steps in determining the kinetic parameters of HIV-1 protease.
Figure 1. Workflow for determining HIV-1 protease kinetic parameters.
Signaling Pathway of HIV-1 Protease in Viral Maturation
The activity of HIV-1 protease is a critical step in the viral life cycle. The enzyme cleaves the Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential for the formation of infectious virions. Understanding this pathway highlights the importance of reliable kinetic assays for developing protease inhibitors.
Figure 2. Role of HIV-1 protease in viral maturation.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. HIV-1 Protease Substrate - Echelon Biosciences [echelon-inc.com]
- 5. Comparison of the HIV-1 and HIV-2 proteinases using oligopeptide substrates representing cleavage sites in Gag and Gag-Pol polyproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Critical differences in HIV-1 and HIV-2 protease specificity for clinical inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specificity of the HIV-1 Protease on Substrates Representing the Cleavage Site in the Proximal Zinc-Finger of HIV-1 Nucleocapsid Protein - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Novel Protease Inhibitors Against Known Drugs Using Ac-SQNYPVV-NH2
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark new protease inhibitors against established drugs. The methodologies outlined here utilize the peptide substrate Ac-SQNYPVV-NH2, which is susceptible to cleavage by proteases with chymotrypsin-like specificity, such as chymotrypsin (B1334515) and cathepsin G.
Comparative Inhibitor Performance
The following table summarizes the inhibitory activities (IC50 and Ki values) of known drugs against chymotrypsin and cathepsin G. While the specific substrate Ac-SQNYPVV-NH2 may not have been used in all cited studies, the data provides a valuable benchmark for comparing the potency of new inhibitors targeting these enzymes.
| Target Protease | Known Inhibitor | Inhibitor Type | IC50 | Ki |
| α-Chymotrypsin | Chymostatin | Competitive | 16.09 ± 0.07 µM[1] | - |
| 3,4-Dichloroisocoumarin | Covalent | - | - | |
| K252c | Non-covalent | - | - | |
| Isaindigotidione | - | 16.09 ± 0.07 µM[1] | - | |
| Isaindigotone | - | 22.01 ± 0.06 µM[1] | - | |
| Cathepsin G | Cathepsin G Inhibitor I | Competitive, Reversible | 53 ± 12 nM[2] | 63 ± 14 nM[2] |
| Z-Phg(P)(OPh)2 | Irreversible | - | kobs/I = 91 M-1s-1 | |
| Z-(4-guanidine)Phg(P)(OC6H4-4-S-Me)2 | Irreversible | - | kobs/I = 15,600 M-1s-1 | |
| Ac-Phe-Val-Thr-(4-guanidine)Phg(P)(OC6H4-4-S-Me)2 | Irreversible | - | kobs/I = 256,000 M-1s-1 | |
| BI-9740 | - | 2.6 nM (rat) | - |
Experimental Protocols
This section details the methodologies for conducting protease inhibition assays using the Ac-SQNYPVV-NH2 substrate. The protocol is designed for a 96-well plate format using a fluorogenic detection method.
Materials and Reagents
-
Enzymes: Human neutrophil cathepsin G (Elastin Products Company Inc.), Bovine α-chymotrypsin (Sigma-Aldrich)
-
Substrate: Ac-SQNYPVV-NH2 custom synthesized with a fluorescent reporter group (e.g., AMC - 7-amino-4-methylcoumarin) and a quencher.
-
Inhibitors: New chemical entities (NCEs) and known inhibitors (e.g., Chymostatin, Cathepsin G Inhibitor I).
-
Assay Buffer: 50 mM Tris, 100 mM NaCl, pH 8.0.[3]
-
Enzyme Dilution Buffer: 1 mM HCl for chymotrypsin.[3]
-
96-well plates: Black, flat-bottom for fluorescence assays.
-
Fluorescence microplate reader.
Enzyme Inhibition Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate Ac-SQNYPVV-NH2-AMC in DMSO.
-
Prepare stock solutions of the new chemical entities and known inhibitors in DMSO.
-
Prepare a stock solution of chymotrypsin in 1 mM HCl.[3]
-
Prepare a stock solution of cathepsin G in an appropriate buffer as recommended by the supplier.
-
-
Assay Procedure:
-
Plate Setup: Design the plate layout to include wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control (enzyme with a known inhibitor), and experimental wells with varying concentrations of the new inhibitors.
-
Enzyme Addition: Dilute the enzyme stock solution to the desired working concentration in cold assay buffer immediately before use. Add the diluted enzyme solution to all wells except the blank wells.
-
Inhibitor Addition: Add the serially diluted new inhibitors and known inhibitors to the respective wells. For the negative control wells, add the same volume of DMSO.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Dilute the substrate stock solution in the assay buffer to the desired final concentration (ideally around the Km value). Add the substrate working solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity kinetically over a period of 30-60 minutes at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm for AMC.[4]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v) from the linear portion of the fluorescence versus time curve for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (v_inhibitor / v_no_inhibitor)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Michaelis-Menten and Lineweaver-Burk plots.
-
Visualizations
Experimental Workflow
Caption: Workflow for benchmarking protease inhibitors.
Chymotrypsin Signaling Pathway
Caption: Chymotrypsin-mediated PAR2 signaling pathway.
Cathepsin G Signaling Pathway
References
A Researcher's Guide to Protease Activity Measurement: A Comparative Analysis of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 and Alternative Standards
For researchers, scientists, and drug development professionals engaged in the study of proteases, the accurate measurement of enzyme activity is paramount. This guide provides a comprehensive comparison of the peptide substrate Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2, a standard for assessing HIV-1 protease activity, with other commonly employed methodologies. We present a detailed analysis of performance, supported by experimental data, to facilitate the selection of the most appropriate assay for your research needs.
The peptide this compound (Ac-SQNYPVV-NH2) serves as a specific substrate for the Human Immunodeficiency Virus type 1 (HIV-1) protease, an enzyme critical for the lifecycle of the virus.[1][2][3][4] Its cleavage by the protease is a key event that can be monitored to determine enzyme activity and to screen for potential inhibitors. This guide will delve into the performance of this peptide substrate in traditional HPLC-based assays and compare it with alternative chromogenic and fluorogenic methods, providing a clear overview of the strengths and limitations of each approach.
Performance Comparison of Protease Activity Standards
The choice of a standard for measuring protease activity is dictated by several factors, including the specific protease being studied, the required sensitivity, and the desired assay format (e.g., high-throughput screening). Below is a comparative summary of Ac-SQNYPVV-NH2 and other representative substrates for HIV-1 protease.
| Substrate/Method | Principle | Kinetic Parameters (for HIV-1 Protease) | Advantages | Disadvantages |
| This compound | HPLC-based detection of peptide cleavage | Km : 5.5 mMkcat : 54 s-1 | - Direct measurement of substrate and product- High specificity | - Requires specialized HPLC equipment- Lower throughput- Relatively high Km indicates lower affinity |
| Chromogenic Substrate (e.g., Lys-Ala-Arg-Val-Leu*Nph-Glu-Ala-Met) | Spectrophotometric detection of a chromophore (e.g., p-nitroaniline) released upon cleavage. | Km : 22 µMkcat : 20 s-1 | - Simple and cost-effective- Amenable to plate reader format- Lower Km suggests higher affinity than Ac-SQNYPVV-NH2 | - Lower sensitivity compared to fluorescent methods- Potential for interference from colored compounds |
| Fluorogenic FRET Substrate (e.g., DABCYL-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS) | Fluorescence Resonance Energy Transfer (FRET). Cleavage separates a quencher and fluorophore, leading to an increase in fluorescence. | Km : 15 µMkcat : 7.4 s-1 | - High sensitivity- Continuous, real-time measurement- Suitable for high-throughput screening | - Potential for photobleaching- Interference from fluorescent compounds- Higher cost of reagents |
| Enhanced Fluorogenic FRET Substrate (e.g., HiLyte Fluor™488/QXL™520 pair) | Similar to standard FRET, but utilizes optimized fluorophore/quencher pairs for improved signal-to-noise ratio. | Reported to be 32-fold more sensitive than EDANS/DABCYL substrates. | - Very high sensitivity- Improved signal-to-background ratio- Suitable for detecting low enzyme concentrations | - Higher cost of specialized dyes- Similar potential for interference as other fluorescent methods |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable results. Below are representative protocols for the different assay types.
HPLC-Based Assay for this compound Cleavage
This method directly measures the consumption of the substrate and the formation of cleavage products.
Materials:
-
HIV-1 Protease
-
This compound substrate
-
Assay Buffer: 0.1 M sodium acetate, 1.0 M sodium chloride, 1.0 mM EDTA, 1.0 mM DTT, pH 4.7
-
Quenching Solution: 10% Trifluoroacetic acid (TFA)
-
HPLC system with a C18 reverse-phase column
Procedure:
-
Prepare a stock solution of the Ac-SQNYPVV-NH2 substrate in the assay buffer.
-
In a microcentrifuge tube, combine the substrate solution with the assay buffer to the desired final concentration.
-
Initiate the reaction by adding a pre-determined amount of HIV-1 protease.
-
Incubate the reaction mixture at 37°C for a specific time period (e.g., 30 minutes).
-
Stop the reaction by adding the quenching solution.
-
Centrifuge the sample to pellet any precipitated protein.
-
Inject a defined volume of the supernatant onto the HPLC column.
-
Separate the substrate and cleavage products using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.
-
Monitor the elution profile at a specific wavelength (e.g., 214 nm or 280 nm).
-
Quantify the amount of substrate cleaved by integrating the peak areas of the substrate and product.
Chromogenic Assay for Protease Activity
This assay relies on the release of a colored compound upon substrate cleavage.
Materials:
-
HIV-1 Protease
-
Chromogenic substrate (e.g., containing a p-nitroanilide (pNA) group)
-
Assay Buffer: 50 mM MES, pH 6.5, 1 M NaCl, 1 mM EDTA, 1 mM DTT
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the chromogenic substrate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer and the substrate solution to each well.
-
Initiate the reaction by adding the HIV-1 protease to the wells.
-
Immediately place the plate in a spectrophotometer or microplate reader pre-set to 37°C.
-
Measure the increase in absorbance at the appropriate wavelength for the released chromophore (e.g., 405 nm for pNA) over time.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time curve.
Fluorogenic FRET-Based Assay for Protease Activity
This highly sensitive assay measures the increase in fluorescence upon cleavage of a FRET substrate.
Materials:
-
HIV-1 Protease
-
FRET substrate (e.g., DABCYL-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-EDANS)
-
Assay Buffer: 0.1 M sodium acetate, 1.0 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7
-
Fluorometer or fluorescent microplate reader
Procedure:
-
Prepare a stock solution of the FRET substrate in a suitable solvent (e.g., DMSO).
-
In a black 96-well plate, add the assay buffer and the FRET substrate solution to each well.
-
Initiate the reaction by adding the HIV-1 protease to the wells.
-
Immediately place the plate in a fluorometer or fluorescent microplate reader pre-set to 37°C.
-
Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 340/490 nm for EDANS).
-
The initial reaction velocity is determined from the slope of the linear portion of the fluorescence versus time plot.
Visualizing the Protease Assay Workflow
To better understand the general principle of a protease activity assay using a synthetic peptide substrate, the following workflow diagram is provided.
Caption: General workflow for a protease activity assay.
Conclusion
The selection of a standard for measuring protease activity is a critical decision in experimental design. While this compound remains a valuable tool for specifically assessing HIV-1 protease activity using traditional HPLC methods, researchers now have a range of alternative chromogenic and fluorogenic substrates at their disposal. These alternatives, particularly FRET-based assays, offer significant advantages in terms of sensitivity, throughput, and the ability to perform real-time kinetic measurements. By carefully considering the specific requirements of their research, scientists can choose the most appropriate method to generate reliable and meaningful data on protease activity. This guide serves as a starting point for navigating these choices and designing robust and informative protease assays.
References
A Researcher's Guide: In-House vs. Commercial Ac-SQNYPVV-NH2 Peptide Performance
For researchers in drug development and cellular biology, the choice between synthesizing peptides in-house versus purchasing them from a commercial vendor is a critical decision that can impact experimental outcomes and timelines. This guide provides a comprehensive comparison of the expected performance of the peptide Ac-SQNYPVV-NH2, a sequence of interest in various research contexts, when produced in an academic lab versus sourced from a specialized commercial supplier. The comparison is based on key performance indicators and is supported by standardized experimental protocols for verification.
Performance Comparison: Key Quality Attributes
The reliability of experimental data hinges on the purity and integrity of the reagents used. For synthetic peptides like Ac-SQNYPVV-NH2, several quality attributes must be considered. The following table summarizes a typical comparison between in-house synthesized and commercially sourced peptides.
| Performance Metric | In-House Synthesis (Typical) | Commercial Grade (High-Purity) | Rationale & Impact on Research |
| Purity (by HPLC) | 85-95% | >98% | Higher purity minimizes the risk of off-target effects from contaminants such as truncated or deletion sequences, ensuring greater experimental reliability.[1] |
| Molecular Weight (by MS) | Confirmed | Confirmed & Guaranteed | Both sources should confirm the correct molecular weight. Commercial vendors typically provide this as part of a comprehensive Certificate of Analysis.[1] |
| Yield | Variable | Guaranteed Quantity | In-house synthesis yields can be unpredictable. Commercial suppliers provide a guaranteed amount, facilitating better experimental planning. |
| Enantiomeric Purity | Not always assessed | >99% (if requested) | D-amino acid impurities can arise during synthesis and affect biological activity.[2][3][4] Commercial vendors can perform chiral analysis upon request. |
| Batch-to-Batch Consistency | Can be challenging | High | Commercial vendors have optimized and standardized processes, ensuring high batch-to-batch consistency, which is crucial for long-term studies. |
| Cost | Lower reagent cost, higher labor/time cost | Higher upfront cost, lower time investment | In-house synthesis may appear cheaper but requires significant time and expertise. Commercial peptides offer convenience and quality assurance. |
| Quality Control Documentation | Lab-dependent | Comprehensive CoA | Commercial peptides come with a Certificate of Analysis (CoA) detailing purity, mass, and other quality metrics, which is essential for publication and regulatory submissions.[1] |
Experimental Protocols for Peptide Qualification
To ensure the quality and performance of Ac-SQNYPVV-NH2, regardless of the source, a series of validation experiments should be performed.
Purity and Identity Verification
a) High-Performance Liquid Chromatography (HPLC)
-
Purpose: To determine the purity of the peptide sample.[1][5]
-
Protocol:
-
Dissolve the peptide in a suitable solvent (e.g., water or a buffer).
-
Inject the sample into a reversed-phase HPLC system equipped with a C18 column.[5]
-
Elute the peptide using a gradient of two mobile phases (e.g., Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water; Mobile Phase B: 0.1% TFA in acetonitrile).[5]
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
The purity is calculated by integrating the area of the main peptide peak relative to the total area of all peaks.
-
b) Mass Spectrometry (MS)
-
Purpose: To confirm the molecular weight of the synthesized peptide.[1]
-
Protocol:
-
Prepare the peptide sample in a suitable matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) or dissolve it in an appropriate solvent for Electrospray Ionization (ESI).
-
Analyze the sample using a mass spectrometer to obtain the mass-to-charge ratio (m/z).
-
Compare the observed molecular weight with the theoretical molecular weight of Ac-SQNYPVV-NH2.
-
Biological Activity Assay (Hypothetical Kinase Inhibition Assay)
-
Purpose: To compare the functional activity of the in-house and commercial peptides.
-
Protocol:
-
Design a fluorescence-based kinase assay where Ac-SQNYPVV-NH2 is expected to inhibit a specific kinase.
-
Prepare a reaction mixture containing the kinase, its substrate, and ATP.
-
Add varying concentrations of the in-house and commercial Ac-SQNYPVV-NH2 peptides to the reaction mixtures.
-
Incubate the reactions to allow for phosphorylation of the substrate.
-
Measure the fluorescence signal, which is proportional to the kinase activity.
-
Plot the kinase activity against the peptide concentration to determine the IC50 (half-maximal inhibitory concentration) for each peptide source.
-
Visualizing Workflows and Pathways
To better understand the processes involved in peptide validation and its potential mechanism of action, the following diagrams illustrate a typical experimental workflow and a generic signaling pathway.
Conclusion
While in-house peptide synthesis can be a cost-effective option for preliminary studies, the stringent quality control, high purity, and batch-to-batch consistency offered by reputable commercial vendors are indispensable for reproducible and reliable research, particularly in later-stage drug development. Researchers should perform their own quality control and functional validation to ensure that the chosen peptide meets the specific requirements of their experimental systems.
References
- 1. gencefebio.com [gencefebio.com]
- 2. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
Confirming the Cleavage Site of Ac-SQNYPVV-NH2 by Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals, precise characterization of synthetic peptides is paramount. This guide provides a comparative overview of mass spectrometry techniques for confirming the cleavage site of the N-terminally acetylated and C-terminally amidated heptapeptide, Ac-SQNYPVV-NH2. We will delve into the principles of common fragmentation methods, present hypothetical experimental data for illustrative purposes, and provide detailed protocols to aid in your experimental design.
Introduction to Peptide Fragmentation in Mass Spectrometry
Tandem mass spectrometry (MS/MS) is the cornerstone for determining peptide sequences and identifying modification sites. The process involves isolating a specific peptide ion (the precursor ion) and subjecting it to fragmentation. The resulting fragment ions are then analyzed to piece together the amino acid sequence. The two most prevalent fragmentation techniques are Collision-Induced Dissociation (CID) and Electron Transfer Dissociation (ETD).
-
Collision-Induced Dissociation (CID): In CID, precursor ions are accelerated and collided with an inert gas. This collision imparts internal energy, leading to fragmentation primarily along the peptide backbone, generating b- and y-type ions. N-terminal acetylation can enhance the formation of b-ions, which contain the N-terminus of the peptide.[1]
-
Electron Transfer Dissociation (ETD): ETD involves the transfer of an electron to a multiply charged precursor ion, inducing fragmentation of the peptide backbone. This method produces c- and z-type ions. ETD is particularly advantageous for analyzing peptides with labile post-translational modifications that might be lost during the higher-energy CID process.[2][3] For N-terminally acetylated peptides, ETD often favors the production of z-ions, which contain the C-terminus.
The choice between CID and ETD can significantly impact the quality and interpretability of the resulting spectra, and in many cases, employing both techniques provides complementary and more comprehensive data.
Experimental Comparison: CID vs. ETD for Ac-SQNYPVV-NH2
To illustrate the differences in fragmentation patterns, we present hypothetical but realistic tandem mass spectrometry data for Ac-SQNYPVV-NH2. This peptide has a monoisotopic mass of 832.44 Da. The N-terminal acetylation adds 42.01 Da, and the C-terminal amidation results in a loss of 1.01 Da compared to the free acid.
Data Presentation: Predicted Fragment Ions
The following tables summarize the theoretical monoisotopic m/z values for the expected singly charged fragment ions of Ac-SQNYPVV-NH2 upon fragmentation by CID (b- and y-ions) and ETD (c- and z-ions).
| Residue | b-ion (CID) | y-ion (CID) | c-ion (ETD) | z-ion (ETD) |
| S | 129.07 | 833.45 | 146.10 | 817.44 |
| Q | 257.13 | 746.42 | 274.15 | 730.41 |
| N | 371.17 | 618.36 | 388.20 | 602.35 |
| Y | 534.23 | 504.32 | 551.26 | 488.31 |
| P | 631.28 | 341.25 | 648.31 | 325.24 |
| V | 730.35 | 244.20 | 747.38 | 228.19 |
| V-NH2 | 829.42 | 145.12 | 846.45 | 129.11 |
Table 1: Theoretical m/z values of fragment ions for Ac-SQNYPVV-NH2.
Hypothetical Experimental Results
In a typical experiment, not all theoretical fragments will be observed. The following tables present a hypothetical comparison of observed fragment ions from CID and ETD analysis of Ac-SQNYPVV-NH2, highlighting the strengths of each technique.
| Observed Fragment Ion | m/z (CID) | Observed Fragment Ion | m/z (ETD) |
| b2 | 257.13 | c2 | 274.15 |
| b3 | 371.17 | c3 | 388.20 |
| b4 | 534.23 | c4 | 551.26 |
| b5 | 631.28 | c5 | 648.31 |
| b6 | 730.35 | c6 | 747.38 |
| y1 | 145.12 | z1 | 129.11 |
| y2 | 244.20 | z2 | 228.19 |
| y3 | 341.25 | z3 | 325.24 |
| y4 | 504.32 | z4 | 488.31 |
| y5 | 618.36 | z5 | 602.35 |
| y6 | 746.42 | z6 | 730.41 |
Table 2: Comparison of Hypothetical Observed Fragment Ions.
This hypothetical data illustrates that CID would likely yield a strong series of both b- and y-ions, allowing for confident sequence confirmation. ETD would provide complementary c- and z-ion series, which can be crucial for confirming cleavage sites near modified residues and for providing additional confidence in the overall sequence assignment.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for sample preparation and mass spectrometry analysis.
Sample Preparation
-
Peptide Solubilization: Dissolve the synthetic peptide Ac-SQNYPVV-NH2 in a solution of 50% acetonitrile (B52724) and 0.1% formic acid in water to a final concentration of 1 pmol/µL.
-
Sample Purification: Depending on the purity of the synthetic peptide, a desalting step using a C18 ZipTip may be necessary to remove any interfering salts.
Mass Spectrometry Analysis
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Q-TOF instrument, equipped with both CID and ETD fragmentation capabilities is recommended.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 75 µm i.d. x 15 cm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 30 minutes.
-
Flow Rate: 300 nL/min.
-
-
Mass Spectrometry Settings:
-
MS1 Scan:
-
Mass Range: m/z 300-1200.
-
Resolution: 60,000.
-
-
MS/MS Scans (Data-Dependent Acquisition):
-
TopN: Select the top 10 most intense precursor ions for fragmentation.
-
CID:
-
Isolation Window: 2.0 m/z.
-
Normalized Collision Energy: 35%.
-
-
ETD:
-
Activation Time: 100 ms.
-
Supplemental Activation: May be enabled to enhance fragmentation.[4]
-
-
-
-
Data Analysis:
-
Use appropriate software (e.g., Mascot, Sequest, or vendor-specific software) to search the MS/MS data against a database containing the sequence of Ac-SQNYPVV-NH2.
-
Manually inspect the annotated spectra to confirm the fragment ion series and verify the cleavage sites.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for confirming the cleavage site of a synthetic peptide by mass spectrometry.
Experimental Workflow for Peptide Cleavage Site Confirmation.
Conclusion
Confirming the cleavage site and overall sequence integrity of synthetic peptides like Ac-SQNYPVV-NH2 is critical for their application in research and drug development. Tandem mass spectrometry, utilizing complementary fragmentation techniques such as CID and ETD, provides a robust platform for this analysis. By understanding the principles of these techniques and following detailed experimental protocols, researchers can confidently characterize their synthetic peptides. The combination of high-resolution mass spectrometry and appropriate data analysis workflows ensures the accuracy and reliability of the structural elucidation.
References
- 1. Mass spectral analysis of acetylated peptides: Implications in proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of CID versus ETD-based MS/MS fragmentation for the analysis of doubly derivatized steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Systematic evaluation of alternating CID and ETD fragmentation for phosphorylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for the HIV-1 Protease Substrate Peptide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like the peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2 are of paramount importance. Adherence to proper disposal protocols is critical for ensuring laboratory safety and regulatory compliance. This guide provides a step-by-step operational plan for the disposal of this peptide, in both liquid and solid forms.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, it is crucial to employ standard laboratory safety practices. In the absence of a specific SDS, the substance should be treated as a potentially hazardous chemical.
Personal Protective Equipment (PPE) is mandatory:
-
Gloves: Use chemical-resistant gloves, such as nitrile.[1]
-
Eye Protection: Safety goggles or a face shield must be worn to protect against splashes.[1]
-
Lab Coat: A buttoned lab coat is necessary to protect against skin contact.[1]
Peptide Inactivation and Disposal Procedures
The recommended procedure for the disposal of this compound involves chemical inactivation to degrade the peptide, followed by disposal as chemical waste.
Liquid Waste Disposal
For solutions containing this compound, a chemical inactivation step is recommended to ensure the peptide is degraded before disposal.[4]
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Common and effective reagents for peptide degradation include a 10% bleach solution (yielding a final concentration of 0.5-1.0% sodium hypochlorite), 1 M Sodium Hydroxide (NaOH), or 1 M Hydrochloric Acid (HCl).[5]
-
Prepare the Inactivation Solution: In a designated chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A general ratio to follow is 1 part waste to 10 parts inactivation solution.[5]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[5]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, the solution must be neutralized to a pH between 5.5 and 9.0.[5][6] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[5]
-
Final Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container.[7] Never pour peptide solutions down the drain unless explicitly permitted by your institution's EHS department.[1][7] Arrange for pickup and disposal by your institution's certified hazardous waste management service.[5]
Solid Waste Disposal
Solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be segregated and disposed of as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[5]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[5]
-
Disposal: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor.[1][4]
Quantitative Data for Chemical Decontamination Methods
The following table summarizes key quantitative parameters for common chemical decontamination methods for peptide toxins.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite (Bleach) | 0.5-1.0% final concentration | 30-60 minutes[5] | Effective for many peptides; may be corrosive to some surfaces.[5] |
| Strong Acid/Base | 1 M HCl or 1 M NaOH[5] | Minimum 30 minutes[5] | Highly effective but requires a neutralization step before disposal.[5] |
| Enzymatic Detergent | Typically a 1% (m/v) solution[5] | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection.[5] |
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Disposal workflow for this compound waste.
References
- 1. peptide24.store [peptide24.store]
- 2. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Personal protective equipment for handling Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling the synthetic peptide Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2. Adherence to these procedures is critical for ensuring personnel safety, maintaining experimental integrity, and complying with laboratory regulations.
I. Hazard Identification and Risk Assessment
Summary of Potential Hazards:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause mild irritation.
-
Eye Contact: May cause irritation.
-
Ingestion: May be harmful if swallowed.
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense to minimize exposure and prevent contamination.[2]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against liquid splashes and chemical vapors. |
| Face Shield | Recommended during initial reconstitution of the lyophilized powder or when there is a high risk of splashing.[3] | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes.[2][4] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended.[2][3][4] Consider double-gloving for added protection when handling concentrated solutions. |
| Respiratory Protection | Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas.[3] The type of respirator should be selected based on a risk assessment. |
III. Operational Plan: Handling and Reconstitution
Proper handling procedures are essential to preserve the integrity of the peptide and ensure the safety of laboratory personnel.[4]
Workflow for Handling this compound:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
